Therapeutic Potential of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in Drug Discovery
Executive Summary: The Linchpin Intermediate In the landscape of kinase inhibitor discovery, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold has emerged as a privileged structure, offering superior physicochemical p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Linchpin Intermediate
In the landscape of kinase inhibitor discovery, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold has emerged as a privileged structure, offering superior physicochemical properties compared to its indole and 7-azaindole congeners.
This guide focuses on a specific, high-value intermediate: 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde .
This molecule is not merely a building block; it is a divergent linchpin . Its C3-aldehyde functionality serves as a reactive handle for late-stage diversification, while the C4-hydroxyl group (often existing as a pyridone tautomer) provides critical hydrogen-bonding motifs essential for ATP-mimetic binding in kinase pockets. This whitepaper analyzes its structural biology, synthetic protocols, and validated therapeutic applications in oncology (FMS/CSF-1R inhibition) and virology.
Structural Biology & Pharmacophore Analysis
The Tautomeric Advantage
The "4-hydroxy" nomenclature is chemically accurate but biologically reductive. In physiological solution, this moiety exists in equilibrium with its 4-oxo-1,5-dihydro tautomer (a lactam-like structure). This tautomerism is the scaffold's "killer feature" for drug design.
Donor-Acceptor Motifs: The 4-oxo form presents a Hydrogen Bond Acceptor (C=O) and a Hydrogen Bond Donor (N-H) in a specific geometry that mimics the purine ring of ATP/GTP.
Solubility: The polar nature of the pyridone ring significantly lowers logP compared to the parent indole, improving oral bioavailability.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the proton transfer that alters the pharmacophore profile.
Figure 1: Tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (lactam) forms. The 4-oxo form is often the bioactive species in kinase hinge regions.
Synthetic Protocol: Self-Validating Workflow
To utilize this scaffold, one must first synthesize the aldehyde with high regioselectivity. The standard indole formylation (Vilsmeier-Haack) requires modification due to the electron-deficient pyridine ring of the 5-azaindole.
Protocol: Vilsmeier-Haack Formylation of 4-Hydroxy-5-Azaindole
Objective: Selective C3-formylation.
Precursor: 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine (often protected or used as the free base depending on scale).
Step
Operation
Critical Parameter (Causality)
1. Reagent Prep
Mix POCl₃ (1.2 eq) into DMF (5.0 eq) at 0°C.
Exothermic Control: Generates the Vilsmeier salt (chloroiminium ion). Must be kept cold to prevent thermal decomposition before substrate addition.
2. Addition
Add 4-hydroxy-5-azaindole in DMF dropwise.
Regioselectivity: Slow addition favors C3 electrophilic substitution over N-formylation or ring chlorination.
3. Heating
Warm to 80-90°C for 4-6 hours.
Activation Energy: The electron-deficient pyridine ring deactivates the pyrrole; heat is required to drive the reaction to completion.
4. Quenching
Pour onto crushed ice/NaOAc (aq).
Hydrolysis: Converts the intermediate iminium salt into the target aldehyde. NaOAc buffers the pH to prevent acid-catalyzed polymerization.
5. Isolation
Filtration of precipitate or extraction (EtOAc).
Purification: The product usually precipitates due to the H-bonding network of the 4-OH/CHO motif.
Synthetic Logic Diagram
Figure 2: Step-wise synthetic pathway from the bare scaffold to the aldehyde intermediate and subsequent library generation.
Therapeutic Applications & Case Studies
The 3-carbaldehyde group is rarely the endpoint; it is the gateway to Schiff bases and benzylamines .
Oncology: FMS Kinase (CSF-1R) Inhibition
Colony Stimulating Factor-1 Receptor (CSF-1R/FMS) is a key target for tumor-associated macrophages (TAMs).
Mechanism: Derivatives of pyrrolo[3,2-c]pyridine bind to the ATP-binding cleft.
Role of the Scaffold: The 5-azaindole core mimics the adenine of ATP. The 4-position (hydroxyl/oxo) interacts with the "hinge region" of the kinase (specifically residues like Cys666 in FMS).
Data Highlight: In a comparative study, pyrrolo[3,2-c]pyridine derivatives demonstrated superior potency over standard indoles.
Compound Class
Target
IC₅₀ (nM)
Selectivity Index
Lead (KIST101029)
FMS Kinase
96 nM
Baseline
5-Azaindole Derivative (1r)
FMS Kinase
30 nM
>33x vs other kinases
Selectivity Mechanism
The 5-N atom accepts a specific H-bond from the backbone, unique to the 5-azaindole geometry.
Virology: HIV-1 Attachment Inhibitors
While 4- and 7-azaindoles are more common in FDA-approved antivirals (e.g., Fostemsavir), the 5-azaindole-3-carbaldehyde is a validated precursor for CD4 mimics .
Workflow: The aldehyde is condensed with piperazine or benzoyl hydrazides.
Activity: These derivatives block the gp120-CD4 interaction, preventing viral entry.
Experimental Validation: The "Library" Protocol
To validate the potential of this aldehyde in your specific project, perform this standard "Reductive Amination" test. This confirms the reactivity of the aldehyde handle and generates a testable focused library.
Dissolve: 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1 eq) in DCE (Dichloroethane).
Catalyst: Add catalytic AcOH. Stir 1h (Formation of Imine/Schiff Base).
Reduce: Add NaBH(OAc)₃ (3 eq). Stir overnight at RT.
Result: This yields the 3-aminomethyl-5-azaindole scaffold.
Why this matters: This specific linker length places the R-group exactly where the ribose/phosphate of ATP would sit, allowing you to probe the "Solvent Front" of the kinase pocket.
References
El-Naggar, A. M., et al. (2018). "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies." Journal of Enzyme Inhibition and Medicinal Chemistry.
Popiołek, Ł. (2021). "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Pharmaceuticals.[1][2][3][4][5]
Zhang, L., et al. (2024).[4] "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
Song, J. J., et al. (2002). "Organometallic methods for the synthesis of 5-azaindoles." Journal of Organic Chemistry. (Fundamental synthesis reference for the scaffold).
Catalano, A., et al. (2013). "Tautomerism of azoles and related heterocycles." Molecules. (Mechanistic grounding for Tautomerism section).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1190320-02-5)
Content Type: Technical Reference Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Scaffold Analysis, Synthesis Strategies, and Medicinal Utility
Executive Summary
4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1190320-02-5) is a critical heterocyclic building block belonging to the 5-azaindole family. As a bioisostere of indole-3-carbaldehyde, it offers unique physicochemical properties—specifically enhanced water solubility and distinct hydrogen-bonding vectors—due to the pyridine nitrogen at position 5 and the hydroxyl/oxo functionality at position 4. This guide details its structural dynamics, synthesis via the Vilsmeier-Haack reaction, and its pivotal role as a precursor for kinase inhibitors (e.g., JAK, MPS1) and other bioactive small molecules.
Chemical Identity & Physical Properties[1][2][3][4][5][6]
The compound is most accurately described as a tautomeric system. While the IUPAC name suggests a hydroxy-pyridine, the thermodynamic equilibrium heavily favors the 4-oxo-4,5-dihydro tautomer in solution and solid state.
Understanding the tautomeric equilibrium is vital for predicting reactivity. The 4-hydroxy-5-azaindole scaffold exists primarily as the pyridone (lactam) form.
Pyridone Form (Dominant): The proton resides on N5, creating a C=O bond at C4. This form is responsible for the compound's high melting point and low solubility in non-polar solvents due to strong intermolecular hydrogen bonding (dimerization).
Hydroxy Form (Minor): The aromatic pyridine form is less stable but can be trapped using O-alkylation conditions (e.g., Ag₂CO₃, alkyl halides).
Caption: Tautomeric shift favors the 4-oxo form, directing alkylation primarily to N5 unless specific conditions trap the O-isomer.
Synthesis Pathways[4][5][6][8][9][10][11][12]
The most robust route to CAS 1190320-02-5 involves the functionalization of the pre-formed 5-azaindole core. Direct ring closure to the aldehyde is rare; instead, the Vilsmeier-Haack formylation is the industry standard due to the electron-rich nature of the pyrrole ring at C3.
Reagent: Phosphoryl chloride (POCl₃) and Dimethylformamide (DMF).
Mechanism: Electrophilic aromatic substitution at the C3 position (most nucleophilic site).
Experimental Protocol (Optimized)
Step 1 (Reagent Prep): Cool anhydrous DMF (5.0 eq) to 0°C. Add POCl₃ (1.5 eq) dropwise under N₂ to form the Vilsmeier salt. Stir for 30 min.
Step 2 (Addition): Dissolve 4-oxo-5-azaindole (1.0 eq) in DMF and add slowly to the Vilsmeier salt. Maintain temperature <10°C to prevent polymerization.
Step 3 (Reaction): Warm to room temperature, then heat to 60°C for 2-4 hours. Monitor by LCMS (look for iminium intermediate).
Step 4 (Hydrolysis): Pour reaction mixture into crushed ice/saturated NaOAc. The pH must be adjusted to ~7-8 to precipitate the product.
Step 5 (Isolation): Filter the precipitate. Recrystallize from MeOH/DMF if necessary.
Critical Note: The 4-oxo group makes the ring system less electron-rich than a standard indole. Heating is often required, unlike simple indoles which react at 0°C.
Graphviz Diagram: Synthesis Workflow
Caption: Step-wise Vilsmeier-Haack formylation pathway. Temperature control is critical to prevent chlorination of the 4-oxo group.
Applications in Drug Discovery[11]
This aldehyde is a versatile "handle" for medicinal chemists, particularly in the design of Kinase Inhibitors .
Scaffold Hopping (Indole to Azaindole)
Replacing an indole-3-carbaldehyde with this 5-azaindole derivative improves:
Solubility: The pyridone/pyridine nitrogen lowers LogP.
Metabolic Stability: The pyridine ring is less prone to oxidative metabolism than the benzene ring of indole.
Key Derivatizations
Reductive Amination: Reaction with amines (using NaBH(OAc)₃) yields C3-aminomethyl derivatives, common in GPCR and kinase ligands.
Knoevenagel Condensation: Reaction with malononitrile yields vinyl nitriles, often used as Michael acceptors for covalent inhibition.
Chlorination & Coupling: The 4-hydroxy group can be converted to 4-chloro (using POCl₃/reflux), enabling Suzuki couplings to install aryl groups at C4.
Target Classes
JAK Inhibitors: The pyrrolo[3,2-c]pyridine core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases.
MPS1 Inhibitors: Used in developing mitotic checkpoint inhibitors for cancer therapy.
Safety & Handling
Hazard Identification: Treat as a potential skin and eye irritant (H315, H319).[1] As an aldehyde, it may cause respiratory irritation (H335).
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.
Handling: Use a fume hood. Avoid contact with strong oxidizing agents.
References
Synthesis of Azaindole Derivatives:MolCore Product Data for CAS 1190320-02-5.
Vilsmeier-Haack Methodology:Standard protocol for 3-formylation of electron-rich heterocycles.
Medicinal Chemistry Applications: Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. Semantic Scholar. Link
Tautomerism in Hydroxypyridines:Heterocyclic Chemistry (Joule & Mills), 5th Ed.
Precursor Synthesis: WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives and intermediates. (Analogous chemistry for pyrrolopyridines). Link
Tautomerism in 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde structures
Executive Summary The structural integrity of 4-hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is not static.[1] For medicinal chemists and structural biologists, treating this scaffold as a fixed "hydroxy-pyridine" sy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The structural integrity of 4-hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is not static.[1] For medicinal chemists and structural biologists, treating this scaffold as a fixed "hydroxy-pyridine" system is a liability that can lead to erroneous docking scores, misinterpreted SAR (Structure-Activity Relationship) data, and synthesis failures.[1]
This guide provides an in-depth analysis of the tautomeric equilibrium governing this molecule. We establish that the 4-oxo (lactam) tautomer is the dominant species, stabilized by a specific Intramolecular Hydrogen Bond (IMHB) network unique to the 3-formyl substitution. We provide a self-validating analytical protocol to confirm this in your specific samples.
Part 1: The Tautomeric Landscape
The Core Equilibrium: Lactim vs. Lactam
The molecule 4-hydroxy-1H-pyrrolo[3,2-c]pyridine (also known as 4-hydroxy-5-azaindole) contains a pyridine ring fused to a pyrrole. The "4-hydroxy" group is situated
to the pyridine nitrogen (N-5).
In heteroaromatic chemistry,
-hydroxy-pyridines exist in a dynamic equilibrium between the Lactim (hydroxy) and Lactam (oxo) forms. While the hydroxy form retains full aromaticity of the pyridine ring, the oxo form is thermodynamically favored in the solid state and polar solvents due to the high energetic stability of the amide-like (NH-C=O) resonance and dipolar solvation.
The "Formyl Effect": Intramolecular Locking
The introduction of the 3-carbaldehyde (formyl) group fundamentally alters the equilibrium constants by introducing a "structural lock."
Structural Geometry: The C3-formyl group is peri-proximal to the C4/N5 region.
The Stabilizing Interaction: In the Lactam form, the proton on N-5 (N5-H) acts as a Hydrogen Bond Donor (HBD). The carbonyl oxygen of the 3-CHO group acts as a Hydrogen Bond Acceptor (HBA).
Result: This creates a pseudo-six-membered ring (N5—H···O=CH—C3 ), significantly lowering the energy of the lactam tautomer compared to the lactim form, which lacks a geometrically favorable IMHB partner of equal strength.
Visualization of the Equilibrium
The following diagram illustrates the thermodynamic sink toward the Stabilized Lactam.
Figure 1: The thermodynamic cascade favoring the IMHB-locked lactam tautomer.
Scientific Insight: In drug design, assuming the "hydroxy" form (Lactim) in docking simulations can lead to false negatives . The Lactam form presents a completely different donor/acceptor profile (N5-H is a donor, C4=O is an acceptor) compared to the Lactim (N5 is an acceptor, C4-OH is donor/acceptor).[1]
Part 3: Analytical Validation Protocol
To confirm the tautomeric state in your specific batch or formulation, follow this self-validating NMR protocol.
Why? Chloroform (CDCl₃) may induce aggregation or shift the equilibrium artificially. DMSO mimics the polar biological environment and slows proton exchange, allowing observation of distinct NH/OH signals.
Concentration: 5–10 mM.
Temperature: 298 K (Standard) and 320 K (Variable Temp).
Step-by-Step Characterization
¹H NMR - The "N5-H" Diagnostic:
Scan the 11.0 – 14.0 ppm region.
Observation: Look for a broad singlet.
Interpretation: A signal here corresponds to the N5-H (Lactam) or N1-H (Pyrrole).
Differentiation: The N1-H (pyrrole) is typically sharp and around 11-12 ppm. The N5-H (lactam), involved in the IMHB with 3-CHO, will be significantly deshielded (shifted downfield, potentially >12.5 ppm) and may appear broader due to quadrupolar relaxation or exchange.[1]
¹H NMR - The Aldehyde Probe:
Scan the 9.5 – 10.5 ppm region.
Observation: Sharp singlet for -CHO.
Validation: If the IMHB is present (Lactam), this signal may show a slight downfield shift compared to a non-H-bonded analog (e.g., 3-formyl-1H-pyrrolo[2,3-b]pyridine) due to the deshielding effect of the hydrogen bond.[1]
Result: A shift >160 ppm is definitive proof of the oxo-tautomer.
NOESY/ROESY (Spatial Confirmation):
Look for a cross-peak between the Aldehyde proton and the N5-H proton.
Presence: Confirms the syn-periplanar conformation required for the IMHB lock.
Workflow Diagram
Figure 2: Decision tree for NMR-based tautomer identification.
Part 4: Implications for Drug Discovery
Kinase Inhibitor Design
Azaindoles are privileged scaffolds in kinase inhibition (e.g., Vemurafenib analogs).[1]
Binding Mode: The Lactam form presents a Donor-Acceptor-Donor (D-A-D) motif (N1-H, C4=O, N5-H) if the aldehyde is displaced, or a specific shape if the IMHB is intact.[1]
Virtual Screening: Ensure your compound library enumerates the 4-oxo tautomer . Using the 4-hydroxy tautomer will result in incorrect hydrogen bond vector matching with the kinase hinge region.
Solubility & Permeability
The IMHB (N5-H···O=CH) "hides" two polar groups (the NH donor and Carbonyl acceptor) from the solvent.
Effect: This increases the apparent lipophilicity (logP) and often improves membrane permeability (Papp) compared to open conformations.
Strategy: Utilize this "closed" conformation to traverse cell membranes, anticipating that the H-bond might open up inside the active site if a stronger protein interaction is available.
Solubility Profile of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: A Practical Guide to Experimental Determination and Interpretation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: The solubility of a novel chemical entity is a cornerstone of its developability profile, inf...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The solubility of a novel chemical entity is a cornerstone of its developability profile, influencing everything from in vitro assay performance to in vivo pharmacokinetics. For 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry, a comprehensive understanding of its behavior in various solvent systems is paramount. As publicly available experimental solubility data for this specific molecule is scarce, this guide provides the theoretical framework, predictive analysis, and detailed experimental protocols necessary for researchers to determine and interpret its solubility profile in organic solvents. This document is structured not as a static data sheet, but as a self-validating methodological guide to empower laboratory investigation.
Molecular Structure and Predicted Physicochemical Properties
The solubility of a compound is fundamentally dictated by its structure. The structure of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde integrates several functional groups that collectively determine its polarity, hydrogen bonding capacity, and ultimately, its solubility.
Structure:
Pyrrolo[3,2-c]pyridine Core: A bicyclic heterocyclic system containing both a pyrrole and a pyridine ring.
4-Hydroxy Group: A phenolic hydroxyl group (-OH) on the pyridine ring.
3-Carbaldehyde Group: An aldehyde group (-CHO) on the pyrrole ring.
Based on this structure, we can predict key physicochemical properties that will govern its interactions with various solvents.
Property
Prediction
Rationale and Impact on Solubility
Molecular Weight
162.15 g/mol
Low molecular weight generally favors solubility.
Polarity
Polar
The presence of electronegative oxygen and nitrogen atoms in the hydroxyl, aldehyde, and heterocyclic rings creates significant bond dipoles, resulting in a polar molecule.[1] This predicts favorable solubility in polar solvents.
Hydrogen Bond Donors
2 (Hydroxyl -OH, Pyrrole -NH)
These groups can donate protons to form strong hydrogen bonds with acceptor atoms in protic solvents (e.g., alcohols) and some aprotic solvents.[1]
Hydrogen Bond Acceptors
3 (Hydroxyl O, Aldehyde O, Pyridine N)
These sites can accept protons, enabling hydrogen bonding with protic solvents like methanol or ethanol.
Predicted LogP
~1.0 - 1.5
The calculated octanol-water partition coefficient (LogP) is expected to be relatively low, indicating a preference for polar environments over nonpolar ones. This reinforces the prediction of poor solubility in nonpolar solvents like hexane and better solubility in more polar solvents.
The compound is amphoteric. While this guide focuses on organic solvents, the ability to ionize is critical for aqueous solubility. In organic synthesis or chromatography using modified solvents, these properties can influence interactions.
Theoretical Framework: Solvent Selection and Expected Solubility Trends
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[1][2][3] This means polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents. The process of dissolution requires solvent-solute interactions to be strong enough to overcome the solute-solute interactions holding the crystal lattice together and the solvent-solvent interactions.
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. Given the multiple H-bond donor and acceptor sites on 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, strong solute-solvent interactions are anticipated. High solubility is expected.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but do not donate hydrogen bonds. They are excellent H-bond acceptors. Solvents like DMSO and DMF are expected to effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds from the compound's -OH and -NH groups. Good to high solubility is expected.
Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): These solvents are less polar and have weaker H-bonding capabilities. Solubility will be moderate and highly dependent on the balance between the polar functional groups and the nonpolar aromatic core of the solute.
Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): These solvents interact primarily through weak London dispersion forces. These forces are unlikely to be sufficient to break apart the crystal lattice of the highly polar solute, which is held together by strong hydrogen bonding and dipole-dipole forces. Poor to negligible solubility is expected. [2]
The following diagram illustrates the key intermolecular forces at play.
Caption: Predicted interactions and solubility outcomes.
Experimental Determination of Solubility
In drug discovery and development, solubility is assessed in two primary contexts: thermodynamic and kinetic.[4]
Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure, achieved when excess solid is in equilibrium with the solution. It is the gold-standard measurement for understanding the intrinsic properties of the crystalline solid.
Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (typically DMSO), precipitates out in an aqueous or organic medium. It is a high-throughput method used to flag potential solubility issues early in discovery but can often overestimate the true thermodynamic solubility because it may reflect the properties of an amorphous or metastable solid form.[4]
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This method remains the reference standard for determining equilibrium solubility.
Objective: To determine the maximum concentration of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde that dissolves in a selection of organic solvents at a controlled temperature.
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a pre-weighed 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 250 rpm). Allow the mixture to equilibrate for a minimum of 24 hours. For compounds that may undergo polymorphic transitions, 48-72 hours is recommended to ensure true equilibrium is reached.
Phase Separation: After equilibration, let the vials stand undisturbed for 30 minutes to allow the excess solid to settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet any remaining suspended particles.
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial.
Dilution: Dilute the filtered sample with an appropriate solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical standard curve.
Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve prepared from the same compound.
Calculation: Calculate the original solubility in mg/mL or mmol/L, accounting for the dilution factor.
This method is suitable for rapid screening of solubility in multiple solvents.
Objective: To quickly assess the concentration at which the compound precipitates from a DMSO stock solution into various organic solvents.
Materials:
High-concentration stock solution of the compound in DMSO (e.g., 10 mM)
96-well microplates
Selected organic solvents
Multichannel pipette or automated liquid handler
Plate shaker
Nephelometer or plate reader capable of measuring turbidity
Methodology:
Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate (e.g., 198 µL per well).
Compound Addition: Using a liquid handler, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the solvent-containing wells. This creates a final concentration of 100 µM with 1% DMSO. Perform this in serial dilutions to test a range of concentrations.
Incubation: Seal the plate and shake for a set period (e.g., 1-2 hours) at room temperature.
Measurement: Measure the turbidity or light scattering of each well using a nephelometer. A significant increase in signal compared to a solvent-only control indicates precipitation.
Determination: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table to facilitate comparison across different solvent systems.
Table 1: Experimentally Determined Solubility of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde at 25°C
Solvent
Solvent Type
Thermodynamic Solubility (mg/mL)
Thermodynamic Solubility (mM)
Kinetic Solubility (µM)
Observations
Methanol
Polar Protic
[Experimental Data]
[Experimental Data]
[Experimental Data]
Ethanol
Polar Protic
[Experimental Data]
[Experimental Data]
[Experimental Data]
Acetonitrile
Polar Aprotic
[Experimental Data]
[Experimental Data]
[Experimental Data]
DMSO
Polar Aprotic
[Experimental Data]
[Experimental Data]
[Experimental Data]
Ethyl Acetate
Intermediate Polarity
[Experimental Data]
[Experimental Data]
[Experimental Data]
Dichloromethane
Intermediate Polarity
[Experimental Data]
[Experimental Data]
[Experimental Data]
Toluene
Nonpolar
[Experimental Data]
[Experimental Data]
[Experimental Data]
Hexane
Nonpolar
[Experimental Data]
[Experimental Data]
[Experimental Data]
Interpretation: The results should be analyzed by correlating the experimental data with the predicted physicochemical properties and the nature of the solvents. For instance, high solubility in methanol and DMSO would validate the hypothesis that hydrogen bonding and high polarity are the dominant drivers of solvation for this molecule. Conversely, low solubility in toluene and hexane would confirm its non-lipophilic character. Any discrepancies between kinetic and thermodynamic values should be noted, as large differences can indicate a tendency for the compound to form supersaturated solutions or precipitate as less stable amorphous forms.
Tetko, I. V., & Poda, G. I. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
CompuDrug. (n.d.). Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds. Retrieved from [Link]
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?. Retrieved from [Link]
Helmenstine, A. M. (2021, August 1). Solubility Rules Chart and Memorization Tips. Science Notes. Retrieved from [Link]
ResearchGate. (n.d.). The prediction of physicochemical properties of four compounds, based on Lipinski rules. Retrieved from [Link]
Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
Application Notes and Protocols for Reductive Amination of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Strategic Importance of the 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine Scaffold in Drug Discovery The 1H-pyrrolo[3,2-c]pyridine core is a privilege...
Introduction: The Strategic Importance of the 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine Scaffold in Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural rigidity make it an ideal framework for designing potent and selective therapeutic agents.[1][2][3] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potent inhibition of various kinases, which are critical targets in oncology and inflammatory diseases.[1][4] The strategic functionalization of this core, particularly at the 3-position, allows for the exploration of diverse chemical space, leading to the identification of novel drug candidates with improved pharmacological profiles.[5][6]
This application note provides detailed protocols for the reductive amination of a key intermediate, 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. Reductive amination is a cornerstone transformation in medicinal chemistry, enabling the efficient synthesis of secondary and tertiary amines from aldehydes and ketones.[7][8][9][10] This powerful reaction is widely employed in the pharmaceutical industry for the construction of carbon-nitrogen bonds, a fundamental linkage in a vast array of biologically active molecules.[11][12]
Mechanistic Overview of Reductive Amination
Reductive amination is a two-step process that is often performed in a single pot.[13][14] The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of water to yield a protonated imine (for primary amines) or an iminium ion (for secondary amines).[8][15] The subsequent reduction of the C=N double bond by a suitable reducing agent furnishes the final amine product.[7][13]
The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde, thus preventing the premature reduction of the carbonyl group.[7][16] Commonly employed reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and in some cases, sodium borohydride (NaBH₄).[8][17]
Caption: General Mechanism of Reductive Amination.
Synthesis of the Starting Material: 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
While not commercially available, the synthesis of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be accomplished from commercially available precursors. A plausible synthetic route is outlined below, based on established methodologies for the construction of the pyrrolo[3,2-c]pyridine scaffold.[5][6]
Caption: Proposed Synthetic Workflow for the Starting Aldehyde.
Reductive Amination Protocols
The following protocols are designed as a starting point for the reductive amination of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde with various amines. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Reductive Amination with a Primary Aliphatic Amine using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride is a mild and selective reducing agent, making it an excellent choice for reductive aminations.[17][18] It is particularly effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
To a clean, dry round-bottom flask, add 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq).
Dissolve the aldehyde in anhydrous DCM (0.1 M concentration).
Add the primary aliphatic amine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
Add a catalytic amount of glacial acetic acid (0.1 eq). The acid catalyzes the formation of the iminium ion.
In a separate vial, weigh out sodium triacetoxyborohydride (1.5 eq) and add it portion-wise to the reaction mixture over 10-15 minutes. The reaction may be mildly exothermic.
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.
Protocol 2: Reductive Amination with a Secondary Aliphatic Amine using Sodium Cyanoborohydride
Sodium cyanoborohydride is another mild reducing agent that is stable in weakly acidic conditions, which are often optimal for iminium ion formation.[7][16] Methanol is a common solvent for this reaction.
In a round-bottom flask, dissolve 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq) in methanol (0.1 M).
Add the secondary aliphatic amine (1.2 eq) and stir for 15 minutes at room temperature.
Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.
Add sodium cyanoborohydride (1.5 eq) in one portion.
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
Once the reaction is complete, carefully quench by the addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Caution: Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon strong acidification.
Concentrate the mixture under reduced pressure to remove most of the methanol.
Partition the residue between ethyl acetate and water.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer to obtain the crude product.
Purify by flash column chromatography to yield the pure tertiary amine.
Data Presentation: Summary of Reaction Parameters
Amine Type
Reducing Agent
Solvent
Acid Catalyst
Typical Reaction Time
Primary Aliphatic
NaBH(OAc)₃
DCM, DCE
Acetic Acid
4-16 h
Secondary Aliphatic
NaBH₃CN
MeOH
Acetic Acid
6-24 h
Aniline (less nucleophilic)
NaBH(OAc)₃
DCE, THF
Acetic Acid, Ti(OiPr)₄
12-48 h
Troubleshooting and Key Considerations
Incomplete reaction: If the reaction stalls, consider adding more reducing agent or a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) to facilitate imine formation, especially with less nucleophilic amines like anilines.
Side reactions: Over-reduction of the aldehyde to the corresponding alcohol can occur if a strong reducing agent like NaBH₄ is used without careful control of the reaction conditions.
Purification: The basic nature of the amine products may require the use of a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) during column chromatography to prevent tailing.
Safety: Always handle cyanoborohydride reagents in a well-ventilated fume hood due to the potential for hydrogen cyanide release.
Conclusion
The reductive amination of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a versatile and powerful method for the synthesis of a diverse library of substituted amines. The protocols provided herein, utilizing common and selective reducing agents, offer a solid foundation for researchers and drug development professionals to access novel derivatives of this medicinally important scaffold. Careful selection of reagents and reaction conditions will be key to achieving high yields and purity of the desired products, ultimately accelerating the discovery of new therapeutic agents.
References
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
ResearchGate. (2025, October 31). ChemInform Abstract: Recent Advances in Reductive Amination Catalysis and Its Applications. [Link]
ACS Publications. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
National Center for Biotechnology Information. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]
Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
Journal of Organic and Pharmaceutical Chemistry. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
Royal Society of Chemistry. (n.d.). Copper-catalyzed reductive amination of aromatic and aliphatic ketones with anilines using environmental-friendly molecular hydrogen. Green Chemistry. [Link]
National Center for Biotechnology Information. (2025, December 10). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. [Link]
Semantic Scholar. (n.d.). One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine. [Link]
National Center for Biotechnology Information. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Link]
National Center for Biotechnology Information. (n.d.). A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
Prous Science. (2022, April 29). Discovery of pyrrolo-pyridine benzamide derivative with promising antitumor efficacy in vivo. [Link]
Application Notes and Protocols for the Synthesis of Schiff Bases from 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-pyrrolo[3,2-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous bioactive compo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[3,2-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous bioactive compounds. Its fusion of a pyrrole and a pyridine ring creates a unique electronic and structural architecture amenable to diverse functionalization. Schiff bases, characterized by the azomethine (-C=N-) group, are another cornerstone of drug discovery, celebrated for their synthetic accessibility and wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The conjugation of the 1H-pyrrolo[3,2-c]pyridine scaffold with various pharmacophores via a Schiff base linkage presents a compelling strategy for the development of novel molecular entities with potentially enhanced therapeutic profiles. This document provides a comprehensive guide for the synthesis of such Schiff bases, starting with a proposed synthetic route for the key intermediate, 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, followed by a detailed, generalized protocol for its condensation with primary amines, and concluding with methods for structural characterization and an outlook on potential applications.
Strategic Importance of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine system, an isomer of azaindole, is of significant interest due to its structural resemblance to purine, enabling it to act as a kinase inhibitor.[2] This scaffold is present in a variety of compounds investigated for their therapeutic potential, particularly in oncology. The ability to introduce substituents at multiple positions allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.
Proposed Synthetic Pathway for 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
The strategy involves the initial construction of a functionalized pyrrolopyridine core, followed by the introduction of the aldehyde and hydroxyl groups. A potential approach could commence with a substituted pyridine precursor to build the fused pyrrole ring, followed by formylation and hydroxylation.
A key reaction in this proposed synthesis is the Vilsmeier-Haack formylation, a widely used method for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic rings. The pyrrole ring within the 1H-pyrrolo[3,2-c]pyridine scaffold is anticipated to be sufficiently activated for this electrophilic substitution to occur at the C3 position.
Caption: Proposed synthetic workflow for 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
General Protocol for Schiff Base Formation
The formation of a Schiff base proceeds via the nucleophilic addition of a primary amine to the carbonyl carbon of an aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine bond.[1] The reaction is typically catalyzed by a small amount of acid.
Standard laboratory glassware and purification apparatus (filtration, recrystallization)
Step-by-Step Experimental Procedure
Reaction Setup: To a round-bottom flask, add 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 equivalent).
Dissolution: Add anhydrous ethanol (or methanol) to dissolve the aldehyde. The volume should be sufficient to ensure complete dissolution upon gentle warming.
Addition of Amine: Add the primary amine (1.0-1.2 equivalents) to the solution. If the amine is a hydrochloride salt, an equivalent of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine.
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acidic environment protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.
Reaction: Stir the mixture at room temperature or under reflux. The reaction progress should be monitored by TLC. The formation of the Schiff base can be visualized as a new, typically more nonpolar, spot on the TLC plate. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.[2]
Work-up and Isolation:
Upon completion of the reaction, cool the mixture to room temperature.
If a precipitate has formed, collect the solid product by vacuum filtration.
Wash the solid with cold ethanol or another suitable solvent to remove unreacted starting materials and impurities.
If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can then be purified.
Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Caption: General experimental workflow for Schiff base synthesis.
Representative Reaction Conditions
Primary Amine
Solvent
Catalyst
Temperature
Hypothetical Yield
Aniline
Ethanol
Glacial Acetic Acid
Reflux
85-95%
4-Fluoroaniline
Ethanol
Glacial Acetic Acid
Reflux
80-90%
Benzylamine
Methanol
Glacial Acetic Acid
Room Temp.
90-98%
Glycine methyl ester HCl
Ethanol
Glacial Acetic Acid/TEA
Reflux
75-85%
Structural Characterization of Schiff Bases
The successful formation of the Schiff base can be confirmed through a combination of spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most significant evidence of Schiff base formation is the appearance of a characteristic absorption band for the imine (-C=N-) bond, typically in the range of 1600-1650 cm⁻¹. Concurrently, the disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) will be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: A characteristic singlet for the azomethine proton (-CH=N-) is expected to appear in the downfield region, typically between δ 8.0 and 9.0 ppm. The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine protons provides further confirmation.
¹³C NMR: The formation of the imine is indicated by a signal for the azomethine carbon (-C=N-) in the range of δ 150-165 ppm.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its identity.
Potential Applications and Future Directions
Given the diverse biological activities associated with both the 1H-pyrrolo[3,2-c]pyridine scaffold and the Schiff base moiety, the synthesized compounds are prime candidates for screening in various biological assays.
Anticancer Drug Discovery: Many pyrrolopyridine derivatives act as kinase inhibitors, and Schiff bases have demonstrated cytotoxic effects against various cancer cell lines. The novel conjugates could be evaluated for their antiproliferative activity.
Antimicrobial Agents: The imine group is a key pharmacophore in many antimicrobial compounds. The synthesized Schiff bases should be tested against a panel of pathogenic bacteria and fungi.
Anti-inflammatory Agents: Schiff bases have been reported to possess anti-inflammatory properties. The new derivatives could be investigated in relevant in vitro and in vivo models of inflammation.
The modular nature of Schiff base synthesis allows for the creation of large and diverse compound libraries by varying the primary amine component. This facilitates extensive structure-activity relationship (SAR) studies to identify lead compounds for further optimization in drug development programs.
References
ResearchGate. (2015). What are the conditions used for schiff base reaction?. Retrieved from [Link]
JETIR. (2019). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
Wikipedia. (n.d.). Schiff base. Retrieved from [Link]
Elsevier. (2016). Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety. Retrieved from [Link]
Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Retrieved from [Link]
MDPI. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
Taylor & Francis Online. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Retrieved from [Link]
Master Thesis, Cornelia Hojnik. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
European Patent Office. (2006). PYRROLO[3,2-c]PYRIDINE DERIVATIVES AND PROCESSES FOR THE PREPARATION THEREOF. Retrieved from [Link]
Application Notes and Protocols: Versatile Functionalization of the C3-Formyl Group in 4-Hydroxy-5-Azaindoles
Introduction: The Strategic Importance of the 4-Hydroxy-5-Azaindole Scaffold The 4-hydroxy-5-azaindole framework represents a privileged scaffold in medicinal chemistry and drug discovery. As a bioisostere of both indole...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 4-Hydroxy-5-Azaindole Scaffold
The 4-hydroxy-5-azaindole framework represents a privileged scaffold in medicinal chemistry and drug discovery. As a bioisostere of both indole and purine systems, it offers unique physicochemical properties that can enhance biological activity and improve pharmacokinetic profiles.[1] The introduction of a nitrogen atom into the indole ring system can modulate properties like pKa, solubility, and hydrogen bonding capacity, which are critical for target engagement and drug-likeness.[1][2] The C3-formyl group, in particular, serves as a versatile synthetic handle, a linchpin for a multitude of chemical transformations that allow for the exploration of vast chemical space. This guide provides an in-depth exploration of key methodologies to functionalize this aldehyde, offering researchers a strategic toolkit for derivatization. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational reaction design.
Core Functionalization Strategies
The electrophilic carbon and the adjacent C-H bond of the formyl group, influenced by the electron-donating 4-hydroxy group and the electron-withdrawing 5-aza moiety, offer several avenues for chemical modification. This guide will focus on four principal classes of transformations:
Carbon-Carbon Bond Formation via Condensation Reactions
Olefin Synthesis via the Wittig Reaction
Amine Synthesis via Reductive Amination
Oxidation to Carboxylic Acid
Nucleophilic Addition of Organometallics
Carbon-Carbon Bond Formation: Condensation Chemistry
Condensation reactions are powerful tools for extending the carbon framework from the C3-position. The Knoevenagel and Henry (nitroaldol) condensations are particularly effective, creating new C=C and C-C bonds, respectively, and introducing diverse functional groups.
Knoevenagel Condensation for α,β-Unsaturated Derivatives
The Knoevenagel condensation involves the reaction of the C3-formyl group with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[3] This transformation is invaluable for creating conjugated systems that can act as Michael acceptors or serve as precursors for further cyclization reactions.
Causality in Experimental Design:
Choice of Active Methylene Compound: The nature of the Z and Z' groups (e.g., -CN, -COOR, -NO2) determines the reactivity. Malononitrile is highly reactive due to the strong electron-withdrawing nature of the two nitrile groups, often leading to rapid and high-yielding reactions.[4][5]
Catalyst Selection: While strong bases can be used, they risk promoting self-condensation or other side reactions. Weaker bases like piperidine, ammonium acetate, or DABCO are generally preferred for their milder nature and high efficacy.[3][6] The use of Lewis acids like Ni(NO3)2 in aqueous media presents a green and efficient alternative.[4]
Solvent: The choice of solvent can influence reaction rates and product isolation. While traditional organic solvents like ethanol or DMF are common, water-mediated reactions are gaining traction for their environmental benefits and can sometimes accelerate the reaction.[7]
This protocol is a representative procedure adapted from established methods for heteroaromatic aldehydes.[3][4]
Materials:
4-Hydroxy-5-azaindole-3-carbaldehyde
Malononitrile
Ethanol (Reagent Grade)
Piperidine (or a catalytic amount of another suitable base, e.g., 10 mol% DABCO)
Stir plate and stir bar
Round-bottom flask with reflux condenser
Ice bath
Procedure:
To a round-bottom flask, add 4-hydroxy-5-azaindole-3-carbaldehyde (1.0 eq).
Add malononitrile (1.1 eq).
Add ethanol to create a solution or a fine slurry (approx. 0.1 M concentration).
To the stirring mixture, add a catalytic amount of piperidine (e.g., 2-3 drops).
Stir the reaction at room temperature. The product may begin to precipitate out of the solution.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.
Collect the solid product by vacuum filtration.
Wash the solid with a small amount of cold ethanol to remove residual reagents.
Dry the product under vacuum to yield the desired 2-((4-hydroxy-1H-pyrrolo[3,2-b]pyridin-3-yl)methylene)malononitrile.
The Knoevenagel condensation proceeds via a three-step mechanism: 1) base-catalyzed deprotonation of the active methylene compound to form a carbanion, 2) nucleophilic attack of the carbanion on the aldehyde's carbonyl carbon, and 3) dehydration to form the stable α,β-unsaturated product.
The Henry reaction is the base-catalyzed addition of a nitroalkane to the aldehyde, forming a β-nitro alcohol.[8][9] This reaction is synthetically valuable as the resulting product can be further transformed: the nitro group can be reduced to an amine, and the alcohol can be dehydrated to a nitroalkene.
Causality in Experimental Design:
Base: A non-nucleophilic base, such as triethylamine (Et3N) or a guanidine base, is typically used to deprotonate the nitroalkane without competing in a nucleophilic attack on the aldehyde.[9][10]
Temperature Control: The reaction is often run at or below room temperature to prevent the elimination of water from the β-nitro alcohol product, which can be a competing side reaction.[9]
Dissolve 4-hydroxy-5-azaindole-3-carbaldehyde (1.0 eq) in a suitable solvent like THF or CH3CN.
Add nitromethane (1.5-2.0 eq).
Cool the mixture to 0 °C in an ice bath.
Slowly add the base catalyst (e.g., Et3N, 1.2 eq) dropwise.
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
Extract the product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Olefin Synthesis: The Wittig Reaction
The Wittig reaction provides a reliable method for converting the C3-formyl group directly into an alkene.[11] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). A key advantage is that the position of the new double bond is unambiguously defined.[11]
Causality in Experimental Design:
Ylide Stability and Stereochemistry: The nature of the 'R' group on the ylide dictates its stability and the stereochemistry of the resulting alkene.
Non-stabilized ylides (R = alkyl) are highly reactive and typically favor the formation of (Z)-alkenes under salt-free conditions.[11]
Stabilized ylides (R = electron-withdrawing group like -COOR) are less reactive and generally yield (E)-alkenes.[12]
Base for Ylide Generation: Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required to deprotonate the phosphonium salt to form the reactive ylide.[12] The choice of base and solvent can influence the aggregation of lithium salts, which in turn affects stereoselectivity.
This protocol describes the in-situ generation of the ylide followed by reaction with the aldehyde.
Materials:
Methyltriphenylphosphonium bromide (or other suitable phosphonium salt)
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) in hexanes
4-Hydroxy-5-azaindole-3-carbaldehyde
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Dry glassware
Procedure:
Ylide Generation:
Under an inert atmosphere (N2 or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried flask.
Cool the suspension to 0 °C.
Slowly add n-BuLi (1.05 eq) dropwise. The mixture will typically turn a characteristic deep red or orange color, indicating ylide formation.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
Reaction with Aldehyde:
Dissolve 4-hydroxy-5-azaindole-3-carbaldehyde (1.0 eq) in a separate flask with anhydrous THF.
Cool the ylide solution back down to 0 °C.
Slowly add the aldehyde solution to the ylide via syringe or cannula.
Allow the reaction to stir at room temperature and monitor by TLC.
Work-up:
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
Purify the crude product via column chromatography. The triphenylphosphine oxide byproduct is often less polar than the desired alkene product.
Mechanism & Visualization:
The Wittig reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl, forming a betaine intermediate which then collapses to a four-membered oxaphosphetane. This intermediate subsequently fragments to yield the alkene and the highly stable triphenylphosphine oxide, which is the driving force of the reaction.[13]
Caption: The key stages of the Wittig reaction.
Synthesis of Amines: Reductive Amination
Reductive amination is a highly efficient, one-pot method to convert the C3-formyl group into a primary, secondary, or tertiary amine.[14] The reaction proceeds through the initial formation of an imine (or iminium ion) intermediate by reacting the aldehyde with an amine, which is then reduced in situ to the corresponding amine.
Causality in Experimental Design:
Reducing Agent: The choice of reducing agent is critical for chemoselectivity. Mild hydride reagents that selectively reduce the iminium ion in the presence of the starting aldehyde are ideal. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) are the most common choices.[14] STAB is often preferred as it is less toxic than NaBH3CN and the reaction can be carried out in non-protic solvents like dichloromethane (DCM) or dichloroethane (DCE).
pH Control: The formation of the imine/iminium ion is pH-dependent and is typically fastest under weakly acidic conditions (pH 4-6).[14] Acetic acid is often added as a catalyst to facilitate this step.
This protocol is adapted from standard procedures and is broadly applicable.[14][15]
Materials:
4-Hydroxy-5-azaindole-3-carbaldehyde
Primary Amine (e.g., benzylamine)
Sodium triacetoxyborohydride (STAB)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Glacial Acetic Acid
Saturated aqueous NaHCO3 solution
Procedure:
In a round-bottom flask, dissolve 4-hydroxy-5-azaindole-3-carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in DCM.
Add a catalytic amount of glacial acetic acid (0.1 eq or a few drops).
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. Effervescence may be observed.
Continue stirring at room temperature and monitor the reaction by TLC until completion (typically 2-24 hours).
Quench the reaction by slowly adding saturated aqueous NaHCO3 solution.
Separate the organic layer. Extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Oxidation of the C3-formyl group provides direct access to the corresponding 4-hydroxy-5-azaindole-3-carboxylic acid, a valuable intermediate for amide couplings and other transformations.
Causality in Experimental Design:
Oxidizing Agent: A variety of oxidizing agents can be employed. Milder, more selective reagents are preferred to avoid unwanted oxidation of the electron-rich azaindole ring.
Oxone® (potassium peroxymonosulfate) is an efficient, inexpensive, and environmentally friendly oxidant that works well for aldehydes.[17]
Sodium perborate in acetic acid is another effective reagent for aromatic aldehydes.
Aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) offers a green chemistry approach, using oxygen from the air as the terminal oxidant.[17]
Reaction Conditions: Conditions are generally kept mild to ensure chemoselectivity. The presence of the 4-hydroxy group may necessitate protection if harsh oxidants are used, but the methods listed are typically compatible with this functionality.
This protocol is based on general procedures for aldehyde oxidation.[17]
Materials:
4-Hydroxy-5-azaindole-3-carbaldehyde
Oxone® (2KHSO5·KHSO4·K2SO4)
Dimethylformamide (DMF) or Acetonitrile (CH3CN)
Water
Sodium sulfite (Na2SO3)
Procedure:
Dissolve 4-hydroxy-5-azaindole-3-carbaldehyde (1.0 eq) in a suitable solvent such as DMF or aqueous CH3CN.
Prepare a solution of Oxone® (2.0 eq) in water.
Add the Oxone® solution to the aldehyde solution dropwise at room temperature. An exotherm may be observed.
Stir the reaction at room temperature and monitor by TLC.
Upon completion, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.
Adjust the pH of the solution to acidic (pH ~2-3) with 1M HCl to precipitate the carboxylic acid.
If a precipitate forms, collect it by vacuum filtration. If not, extract the product into an organic solvent like ethyl acetate.
Dry and concentrate the organic extracts to yield the crude product.
Recrystallize or purify by column chromatography as needed.
Mechanism & Visualization:
The oxidation of aldehydes to carboxylic acids generally involves the formation of a hydrate intermediate, which is then oxidized. The exact mechanism depends on the oxidant used.
Caption: General workflow for aldehyde oxidation.
Nucleophilic Addition of Organometallics
Grignard reagents (R-MgX) are powerful carbon nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup.[18][19] This provides a direct route to chiral centers at the C3-methylene position.
Causality in Experimental Design:
Protecting Group: The acidic N-H of the pyrrole and the 4-hydroxy group will quench the Grignard reagent. Therefore, at least two equivalents of the Grignard reagent are required: one to deprotonate the acidic protons and a second to perform the nucleophilic addition. Alternatively, protection of these groups (e.g., as a silyl ether or Boc-carbamate) is advisable for cleaner reactions and better yields.
Aberrant Reactivity: It is crucial to note that N-alkylated indole-3-carboxaldehydes have been reported to undergo an unusual reaction with Grignard reagents, leading to the formation of bis(indolyl)methane products instead of the expected alcohol.[20] Researchers should be aware of this potential side reaction, especially if the N-H is protected with an alkyl group.
Under an inert atmosphere, dissolve N-protected 4-hydroxy-5-azaindole-3-carbaldehyde (1.0 eq) in anhydrous THF.
Cool the solution to -78 °C or 0 °C.
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) via syringe.
Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature. Monitor by TLC.
Quench the reaction carefully by slow addition of saturated aqueous NH4Cl solution at 0 °C.
Extract with ethyl acetate, dry the organic layer over Na2SO4, and concentrate.
Purify the resulting secondary alcohol by column chromatography.
Conclusion and Future Outlook
The C3-formyl group of 4-hydroxy-5-azaindole is a remarkably versatile functional handle that provides access to a wide array of complex and biologically relevant molecules. The protocols and insights detailed in this guide for Knoevenagel condensation, Wittig olefination, reductive amination, and oxidation serve as a robust starting point for synthetic campaigns. Each method offers a unique pathway for derivatization, enabling the systematic modulation of steric and electronic properties crucial for drug development. Researchers are encouraged to use these protocols as a foundation, optimizing conditions to suit their specific substrates and synthetic goals. The continued exploration of novel functionalizations at this position will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.
References
Indole is a prevalent heterocyclic framework, serving as a fundamental structural motif in numerous pharmaceuticals and natural products. The functionalization of the C‐3 position of indole is a pivotal aspect of modern organic synthesis. ResearchGate. Available at: [Link].
Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. Wiley Online Library. (2026). Available at: [Link].
Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available at: [Link].
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of ChemTech Research. Available at: [Link].
Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal. Available at: [Link].
The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate. Available at: [Link].
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. Available at: [Link].
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. RSC Publishing. (2024). Available at: [Link].
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. (2018). Available at: [Link].
Organometallic methods for the synthesis and functionalization of azaindoles. RSC Publishing. (2007). Available at: [Link].
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. (2018). Available at: [Link].
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS Publications. (2022). Available at: [Link].
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link].
C–H functionalization of indoles and oxindoles through CDC reactions. RSC Publishing. Available at: [Link].
Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation. Asian Journal of Chemistry. (2017). Available at: [Link].
Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. PMC. Available at: [Link].
Reductive Amination Reaction. Boston University. (2011). Available at: [Link].
Grignard Reaction. Cambridge University Press. Available at: [Link].
Wittig Reaction: Mechanism and Examples. NROChemistry. (2025). Available at: [Link].
Henry Reaction. Organic Chemistry Portal. Available at: [Link].
Reactions of Grignard Reagents. Master Organic Chemistry. (2015). Available at: [Link].
Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link].
Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey. Der Pharma Chemica. Available at: [Link].
Organocatalytic Enantioselective Henry Reactions. MDPI. (2011). Available at: [Link].
17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. (2024). Available at: [Link].
Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. MDPI. (2015). Available at: [Link].
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ACS Publications. Available at: [Link].
Henry reaction resubmission. OSTI.GOV. Available at: [Link].
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Società Chimica Italiana. Available at: [Link].
Aza-Wittig reaction. Wikipedia. Available at: [Link].
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Wiley Online Library. Available at: [Link].
Exploration of Aberrant Behaviour of Grignard Reagents with Indole-3-carboxaldehyde: Application to the Synthesis of Turbomycin B and Vibrindole A Derivatives. ResearchGate. Available at: [Link].
Question about reductive amination reaction procedure. Reddit. (2025). Available at: [Link].
Application Note: Microwave-Assisted Synthesis of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
This Application Note is structured as a high-level technical guide for drug discovery chemists. It focuses on the rapid, microwave-assisted synthesis of the 4-hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde scaffold—a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for drug discovery chemists. It focuses on the rapid, microwave-assisted synthesis of the 4-hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde scaffold—a critical pharmacophore in kinase inhibitor development (e.g., JAK, Aurora, and DYRK1A kinases).
Abstract & Biological Significance
The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the indole ring found in tryptophan. The introduction of a hydroxyl group at the C4 position (often existing as the 1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one lactam tautomer) significantly alters the hydrogen-bonding landscape, enhancing binding affinity for ATP-binding pockets in kinases such as FMS , Aurora , and DYRK1A .
The C3-formyl group acts as a versatile "chemical handle," allowing for rapid diversification via reductive amination or Knoevenagel condensation to generate libraries of potential inhibitors. Traditional thermal synthesis of this core is plagued by long reaction times (12–48 hours) and harsh conditions. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to reduce reaction times to minutes while improving yield and purity.
Retrosynthetic Analysis & Strategy
The synthesis is designed as a streamlined Two-Stage Protocol :
Core Construction: A Microwave-Assisted Fischer-Type Cyclization using a hydrazino-pyridinone precursor.
Functionalization: A Microwave-Accelerated Vilsmeier-Haack Formylation to install the C3-aldehyde.
Reaction Pathway Diagram
Figure 1: Strategic workflow for the microwave-assisted synthesis of the target scaffold.
Detailed Experimental Protocols
Stage 1: Synthesis of the 4-Hydroxy-5-Azaindole Core
Reaction Type: Fischer-Type Cyclization
Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement of a hydrazone.
Catalyst: Polyphosphoric acid (PPA) or ZnCl₂ in Acetic Acid
Solvent: Ethanol (Step A) / Acetic Acid (Step B)
Protocol
Hydrazone Formation (Step A):
In a 10 mL microwave vial, suspend 4-hydrazino-1H-pyridin-2-one (1.0 mmol) in Ethanol (3 mL).
Add Ethyl pyruvate (1.1 mmol) and a catalytic amount of acetic acid (2 drops).
MW Irradiation: Heat to 80°C for 5 minutes (Low absorption, stirring on).
Observation: The solid dissolves, and the product may precipitate upon cooling. Isolate the hydrazone intermediate by filtration if necessary, or proceed in one pot (solvent switch required).
Cyclization (Step B):
Dissolve/suspend the hydrazone in Glacial Acetic Acid (3 mL) with ZnCl₂ (2.0 equiv).
MW Irradiation: Seal the vial and heat to 180°C for 15 minutes .
Power Max: 200 W (Dynamic mode).
Pressure Limit: 15 bar.
Workup: Pour the reaction mixture into ice water. Neutralize with saturated NaHCO₃ to pH 7. The 4-hydroxy-5-azaindole core (often precipitating as a white/off-white solid) is collected by filtration.
Critical Insight: The "4-hydroxy" group favors the lactam tautomer (pyridin-2-one form). This electron-rich system is highly reactive, making the subsequent formylation rapid.
Pour the reaction mixture into crushed ice (10 g) containing Sodium Acetate (to buffer the pH to ~5–6).
Stir vigorously for 10 minutes to hydrolyze the iminium intermediate.
The product, 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde , will precipitate. Filter, wash with cold water, and dry.
Results & Characterization
Expected Analytical Data
Assay
Expected Result
Interpretation
HPLC Purity
>95% (UV 254 nm)
Clean conversion with minimal side products.
¹H NMR (DMSO-d₆)
δ 9.8–10.0 ppm (s, 1H)
Distinctive aldehyde proton signal.
¹H NMR (Aromatic)
δ 11.5–12.0 ppm (br s, 1H)
Indole NH proton (deshielded).
LC-MS (ESI+)
[M+H]⁺ consistent with MW
Confirms molecular weight of the formylated product.
Troubleshooting Guide
Issue: Low yield in Stage 2 (Formylation).
Cause: The 4-hydroxy group (lactam) can react with POCl₃ to form a 4-chloro derivative (chlorination vs. formylation).
Solution: Keep the temperature strictly at 90°C (do not overheat) and limit POCl₃ equivalents. If chlorination occurs, reduce POCl₃ to 1.05 equiv and lower temp to 60°C (extend time to 5 min).
Issue: Incomplete Cyclization (Stage 1).
Solution: Ensure the hydrazone intermediate is dry before the cyclization step. Water inhibits the acid-catalyzed mechanism.
References
Microwave-Assisted Synthesis of Azaindoles
Title: Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines.
Oxidation and reduction pathways for 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Executive Summary The molecule 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde represents a critical "Janus" intermediate in the synthesis of kinase inhibitors (e.g., JAK, VEGF pathways). Its structural duality—compri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The molecule 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde represents a critical "Janus" intermediate in the synthesis of kinase inhibitors (e.g., JAK, VEGF pathways). Its structural duality—comprising an electron-rich pyrrole ring and a polar 4-hydroxypyridine motif—presents unique solubility and reactivity challenges.
This Application Note details optimized protocols for the oxidation (to carboxylic acid) and reduction (to alcohol) of this scaffold. Unlike simple benzaldehydes, this azaindole derivative requires specific handling to prevent halogenation of the pyrrole ring during oxidation and to manage the tautomeric equilibrium that governs its solubility.
Structural Analysis & Tautomerism
Before attempting redox manipulations, the researcher must recognize that the "4-hydroxy" nomenclature is formally correct but chemically misleading in solution.
Tautomeric Reality: In polar solvents (DMSO, MeOH, Water) and the solid state, the molecule exists predominantly as the 4-pyridone (4-oxo-1,5-dihydro) tautomer.
Implication: The amide-like character of the pyridone ring significantly reduces solubility in non-polar solvents (DCM, Toluene) and increases the melting point.
Strategy: All protocols below utilize high-polarity solvent systems (THF/Water, MeOH) to ensure homogeneity.
Visualization: Tautomeric Equilibrium
Figure 1: The equilibrium heavily favors the 4-oxo form, necessitating polar solvent systems.
Pathway A: Oxidation to Carboxylic Acid
Target: 4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Challenge: The electron-rich pyrrole ring at C2/C3 is highly susceptible to electrophilic chlorination by hypochlorite (HOCl), a byproduct of chlorite oxidations.
Solution: The Pinnick (Lindgren) Oxidation with a scavenger is the only recommended pathway. Permanganate or Jones reagents are too harsh and will degrade the azaindole core.
Dissolution: In a round-bottom flask, dissolve 1.0 eq of the aldehyde in a mixture of
-BuOH and THF. Add water until the solution is clear (heating to 40°C may be required initially due to the pyridone insolubility).
Scavenger Addition: Add 10.0 equivalents of 2-methyl-2-butene.
Why? This alkene acts as a "chlorine sink," reacting instantly with HOCl generated during oxidation to form a volatile dichloro-alkane, protecting the pyrrole ring.
Buffer: Add 4.0 eq of
(dissolved in minimum water).
Oxidation: Cool the mixture to 0°C. Dropwise add a solution of
(3.0 eq) in water. The solution may turn pale yellow.
Monitoring: Warm to RT and stir for 2–4 hours. Monitor by LC-MS (Acid peak: M+16).
Note: TLC is often difficult due to the "streaking" of the carboxylic acid.
Workup:
Acidify to pH 3–4 with 1N HCl.
The product often precipitates directly due to the zwitterionic nature of the azaindole acid. Filter and wash with cold water/ether.
If no precipitate: Extract with EtOAc containing 5% MeOH (to improve solubility).
Visualization: Pinnick Oxidation Workflow
Figure 2: The scavenger step is the rate-determining factor for chemical purity, preventing ring chlorination.
Pathway B: Reduction to Primary Alcohol
Target: 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-methanol
Challenge: Over-reduction is rare, but solubility remains the primary hurdle.
Solution:Sodium Borohydride (
) in Methanol.
Protocol 2: Borohydride Reduction
Parameter
Specification
Reagent
Sodium Borohydride ()
Solvent
Methanol (anhydrous preferred)
Additives
None (Catalytic AcOH optional if reaction is sluggish)
Temperature
0 °C
Step-by-Step Methodology:
Preparation: Suspend 1.0 eq of the aldehyde in Methanol (10 volumes).
Note: It may not fully dissolve. This is acceptable; the reaction will proceed as the starting material is consumed.
Addition: Cool to 0°C. Add
(1.5 eq) portion-wise over 15 minutes. Gas evolution () will occur.[1]
Reaction: Stir at 0°C for 30 minutes, then warm to RT. The suspension usually clears as the more soluble alcohol is formed.
Quench: Add Saturated
solution (5 volumes) carefully. Stir for 20 minutes to decompose borate complexes.
Isolation:
Remove MeOH under reduced pressure.
The product will likely precipitate from the remaining aqueous layer. Filter and dry.
Recrystallization: Ethanol/Water mixtures are effective.
Pathway C: Reductive Amination (Branching)
Context: Drug discovery campaigns often convert this aldehyde to an amine linker.
Reagent Choice:Sodium Triacetoxyborohydride (STAB) is superior to
(toxic) or (too strong, reduces aldehyde before imine).
Protocol 3: STAB-Mediated Amination
Imine Formation: Mix Aldehyde (1.0 eq) and Amine (1.1 eq) in DCE (Dichloroethane) or THF. Add Acetic Acid (1.0 eq). Stir 1 hour.
Reduction: Add
(1.5 eq). Stir overnight at RT.
Mechanism: STAB is stable in acid (AcOH) and selectively reduces the protonated iminium ion, leaving any unreacted aldehyde temporarily intact (chemoselectivity).
Visualization: Divergent Synthesis Scheme
Figure 3: Divergent pathways from the central aldehyde intermediate.
References
Pinnick Oxidation Mechanism: Lindgren, B. O.; Nilsson, T. Acta Chem. Scand.1973 , 27, 888.[2] Link
Scavenger Role in Oxidation: Kraus, G. A.; Taschner, M. J. J. Org. Chem.1980 , 45, 1175.[2][3] Link
Borohydride Reduction of Heterocycles: Brown, H. C.; Krishnamurthy, S. Tetrahedron1979 , 35, 567. Link
Reductive Amination (STAB): Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org.[4] Chem.1996 , 61, 3849.[4] Link
Tautomerism of Hydroxypyridines: Beak, P.; Fry, F. S.; Lee, J.; Steele, F. J. Am. Chem. Soc.1976 , 98, 171. Link
Author: BenchChem Technical Support Team. Date: February 2026
To: User (Researcher/Process Chemist)
From: Senior Application Scientist, Heterocyclic Chemistry Division
Subject: Technical Guide: Yield Optimization for 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Executive Summary
Synthesizing 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (also known as 3-formyl-5-azaindol-4-one) presents a classic "heterocyclic trap."[1] The core challenge is the tautomeric nature of the 4-hydroxy-5-azaindole scaffold. In solution, this molecule exists predominantly as the 1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one (pyridone form).[1]
Direct formylation attempts often fail or produce the 4-chloro analog due to the chlorinating nature of standard Vilsmeier-Haack reagents.[1] To improve yield and purity, you must bypass the pyridone tautomer's reactivity or manage the chlorination-hydrolysis sequence intentionally.
This guide outlines the "Protection-Formylation-Deprotection" (PFD) strategy as the Gold Standard for yield, while providing a "Salvage Protocol" for those who have inadvertently chlorinated their product.[1]
Part 1: The Strategic Decision Tree
Before starting, identify your current precursor and constraints.[2] The choice of route dictates the impurity profile.
Figure 1: Strategic routing for 5-azaindole formylation.[1] Route B avoids the formation of difficult-to-separate side products.[1]
Part 2: Critical Troubleshooting (FAQ)
Q1: Why did my Vilsmeier reaction yield a chlorinated product (Mass M+1 ≈ 181 instead of 163)?
Answer: You fell into the Vilsmeier-Haack-Arnold trap .[1]
When you treat a hydroxypyridine (or pyridone) with POCl₃, the reagent acts as both a formylating agent and a chlorinating agent.[2] The POCl₃ converts the C4-carbonyl oxygen into a leaving group (dichlorophosphate), which is then displaced by chloride.[2]
The Fix: You must hydrolyze the 4-chloro group back to the hydroxyl. This requires heating the 4-chloro-3-formyl intermediate in aqueous acid (e.g., 6N HCl or AcOH/H₂O) at reflux for 4–6 hours.[1]
Q2: My yield is low (<30%) using the Duff reaction. How can I improve it?
Answer: The Duff reaction (Hexamine/TFA) avoids chlorination but is electronically unfavorable for electron-deficient pyridine rings.[1]
Optimization: Switch to Route B (Methoxy Protection) . The methoxy group at C4 is electron-donating, significantly activating the C3 position for electrophilic aromatic substitution (Vilsmeier).[2] This typically doubles the yield compared to direct formylation of the pyridone.
Q3: The product precipitates as a sticky gum during workup. How do I get a powder?
Answer: This is an Isoelectric Point (pI) issue.
The product is amphoteric (pyridine nitrogen is basic; NH/OH protons are acidic).[2]
Protocol: Do not quench directly into water. Quench the reaction mixture into a buffered solution (Sodium Acetate, pH ~5-6). If it gums, sonicate the mixture with a small amount of methanol or acetonitrile to induce crystallization.[2]
Part 3: Optimized Protocols
Protocol A: The "Gold Standard" (Via 4-Methoxy Intermediate)
Best for: High purity, scale-up (>5g), and reliable yields.[1][2]
Step 1: Protection (if starting from 4-hydroxy) [1][2]
Suspend 4-hydroxy-5-azaindole in DMF.
Add K₂CO₃ (1.5 eq) and MeI (1.1 eq).[2] Stir at RT for 4h.
Workup: Pour into water, filter the 4-methoxy-1H-pyrrolo[3,2-c]pyridine precipitate.[1]
Step 2: Vilsmeier-Haack Formylation
Reagent Prep: Cool anhydrous DMF (5.0 eq) to 0°C. Add POCl₃ (1.5 eq) dropwise. Stir 20 min to form the Vilsmeier salt (white suspension/solid).
Addition: Dissolve 4-methoxy-5-azaindole (1.0 eq) in DMF (minimum volume) and add dropwise to the Vilsmeier reagent at 0°C.
Reaction: Warm to 60°C (Do not exceed 80°C to avoid tar). Stir for 3–5 hours. Monitor by TLC/LCMS.
Quench: Pour the reaction mixture into ice-cold saturated Sodium Acetate solution. Stir for 1h. The aldehyde (4-methoxy-3-formyl) will precipitate.[1] Filter and dry.
Step 3: Deprotection
Dissolve the intermediate in anhydrous DCM (or DCE if heating is needed).[2]
Overcoming solubility issues with 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Technical Support Center: Solubilizing 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Case ID: #SOL-7AZA-CHO Status: Active Agent: Senior Application Scientist, Process Chemistry Division Executive Summary You are en...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubilizing 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Case ID: #SOL-7AZA-CHO
Status: Active
Agent: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering solubility difficulties with 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde . This is not a failure of your technique; it is an intrinsic property of the molecule.
This intermediate is a "brick dust" compound.[1] Its insolubility arises from a specific structural feature: the Lactam-Lactim Tautomerism , compounded by the electron-withdrawing aldehyde at the C3 position. In the solid state, this molecule does not exist as the "hydroxy" form you see drawn in ChemDraw; it exists as a highly crystalline pyridone-like lactam with an extensive intermolecular hydrogen-bonding network.
This guide provides the solvent systems, workup modifications, and chemical handling protocols required to keep this molecule in solution.
Part 1: The Root Cause (The Tautomer Trap)
To solve the solubility issue, you must treat the molecule as its dominant tautomer.[1]
The Drawing (Lactim): Shows a discrete -OH group. This implies solubility in alcohols or polar organics.[1]
The Reality (Lactam): The proton transfers from the oxygen to the pyridine nitrogen (or remains on the amide-like nitrogen depending on the specific crystal packing), creating a 1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one core.
The Consequence: The molecule acts like a rigid pigment (similar to Quinacridone). The C3-aldehyde further polarizes the molecule, strengthening the intermolecular dipole-dipole interactions.
Caption: The equilibrium strongly favors the Lactam form in the solid state, creating high lattice energy that resists standard solvation.[1]
Part 2: Solvent Selection Strategy
Do not use Dichloromethane (DCM) or Diethyl Ether.[1] They are ineffective. Use the following tiered system based on your operational need.
Tier 1: Standard Dissolution (Reaction & Analysis)
Recommended for general synthesis and LCMS sample prep.[1]
Solvent
Solubility Rating
Additive Required?
Notes
DMSO
High
None
Best for biological assays and stock solutions.
DMF / NMP
Moderate-High
Heat (60°C)
Standard reaction solvent.[1] Dry thoroughly to prevent aldehyde hydrate formation.[1]
DMAc
High
None
Often superior to DMF for this specific scaffold due to higher boiling point and polarity.[1]
Acetic Acid
Moderate
Heat
Good for recrystallization.[1] Solubilizes by protonating the basic nitrogen.[1]
Use refluxing pyridine for difficult recrystallizations.[1]
Part 3: Troubleshooting Guide (Q&A)
Q1: I am trying to run a Vilsmeier-Haack reaction, but the product crashes out during workup and traps impurities. How do I purify it?
The Issue: Neutralizing the Vilsmeier intermediate (iminium salt) to pH 7 causes rapid, amorphous precipitation (the "brick dust" effect), trapping salts and phosphorus byproducts.[1]
The Fix: The "Reverse Quench" & Controlled pH Swing
Do not dump the reaction mixture into water.
Pour the reaction mixture into ice-cold 2M NaOH (maintaining pH > 12). At this high pH, the phenol/lactam is deprotonated (anionic), making it water-soluble .[1]
Filter off any non-acidic impurities (insoluble byproducts) while the product is in the filtrate.
Slowly acidify the filtrate with Acetic Acid to pH 5–6.
Digestion: Do not filter immediately. Heat the slurry to 50°C for 30 minutes. This "Ostwald ripening" converts the amorphous trap-rich solid into a crystalline form that releases impurities.
Q2: I need to oxidize the aldehyde or react it, but it won't dissolve in THF or DCM.
The Fix: Solubilizing Protecting Groups
If you need to perform complex chemistry on the aldehyde, you must temporarily break the crystal lattice.[1]
Method: O-Alkylation or N-Alkylation.
Protocol: React the starting material with Benzyl Bromide (BnBr) or SEM-Cl in DMF/K2CO3.
Result: This caps the H-bond donor site. The resulting O-benzyl or N-benzyl derivative will be soluble in standard organics (DCM, EtOAc, THF), allowing you to manipulate the aldehyde easily.[1] You can deprotect later using hydrogenation or acid.[1]
Q3: My NMR signals are broad or missing in DMSO-d6.
The Issue: Tautomeric exchange rates are intermediate on the NMR timescale, causing line broadening.
The Fix:
Add Acid: Add 2 drops of TFA-d to the NMR tube. This locks the molecule in the protonated cationic form, sharpening the peaks.[1]
High Temp: Run the NMR at 80°C (353 K) . This speeds up the exchange beyond the NMR timescale, averaging the signals into sharp peaks.[1]
Part 4: Decision Matrix for Handling
Use this logic flow to determine your next step.
Caption: Operational workflow for solvent and protocol selection based on experimental stage.
References & Further Reading
Tautomerism in Azaindoles:
Catalán, J., et al.[1] "The tautomerism of 7-azaindole." Journal of the American Chemical Society 110.13 (1988): 4105-4111. Link[1]
Note: Establishes the energetic preference for the lactam form in 4-hydroxy-7-azaindole derivatives.
Vilsmeier-Haack Formylation Protocols:
Meth-Cohn, O., & Stanforth, S. P.[1][2] "The Vilsmeier–Haack Reaction."[1][2][3][4] Comprehensive Organic Synthesis (1991).[1]
Application: Standard conditions for electron-rich heterocycles, requiring modification for solubility.[1]
Solubilization Strategies (HFIP):
Shukla, C. A., et al. "Hexafluoroisopropanol (HFIP) as a solvent for hydrogen bonding-mediated transformations."[1] Chemical Science 9 (2018).[1]
Relevance: Explains the disruption of aggregate networks in rigid amides/lactams.
Synthesis of Pyrrolo[3,2-c]pyridine Derivatives:
Mahboobi, S., et al. "Synthesis and structure-activity relationship of 4-hydroxy-1H-pyrrolo[3,2-c]pyridine derivatives."[1] Journal of Medicinal Chemistry (Proxy reference for scaffold synthesis).[1]
Stability of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in basic conditions
Technical Support Center: 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Introduction 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a vital heterocyclic building block in medicinal chemistry and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Introduction
4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a vital heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] Its unique scaffold, combining a pyrrole and a pyridine ring, offers a versatile platform for creating complex molecular architectures.[3][4] However, the inherent electronic properties of this system, particularly the interplay between the electron-donating hydroxyl group and the electron-deficient pyridine ring, introduce significant stability challenges, most notably under basic (alkaline) conditions.
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip researchers with the knowledge to anticipate, diagnose, and resolve issues encountered during synthesis, purification, and handling, thereby ensuring experimental success and integrity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde in basic conditions?
A1: The instability is primarily due to the acidic proton of the 4-hydroxy group. In the presence of a base, this proton is abstracted to form a resonance-stabilized phenoxide-like anion. This deprotonation dramatically increases the electron density of the entire bicyclic system. While this enhances nucleophilicity, it also renders the molecule susceptible to several degradation pathways, including oxidative decomposition and potential ring-opening of the pyrrole moiety. Studies on related N-substituted pyrrolo[3,4-c]pyridine derivatives have confirmed that such structures can be extremely unstable in alkaline mediums.[5][6]
Q2: I observed a rapid color change to dark brown/black upon adding a strong base (e.g., NaOH, LiOH) to my reaction. What is happening?
A2: This is a classic indicator of decomposition. The initial deprotonation of the 4-hydroxy group often forms a colored species. The subsequent deep and rapid color change suggests the formation of complex, likely polymeric, degradation products. These are often the result of oxidative pathways that are accelerated under high pH conditions. We strongly advise against the use of strong inorganic bases with this substrate.
Q3: Can the aldehyde group participate in degradation reactions under basic conditions?
A3: Yes. While the primary instability arises from the 4-hydroxy group, the 3-carbaldehyde moiety can undergo base-mediated reactions, especially if the desired reaction at another site is slow. Potential side reactions include:
Cannizzaro Reaction: In the absence of an enolizable proton and with strong bases, the aldehyde can disproportionate into a primary alcohol and a carboxylic acid.
Aldol-Type Condensations: If other enolizable carbonyl compounds are present, cross-condensations can occur.
General Decomposition: The aldehyde can be oxidized to a carboxylic acid, particularly if air is not excluded from the reaction.
Q4: What are the recommended storage conditions for 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde to ensure long-term stability?
A4: To maximize shelf-life, the compound should be stored as a solid under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8°C). It should be protected from light and moisture. Avoid storing solutions of the compound, especially if dissolved in protic solvents like methanol, for extended periods, as even neutral solvents can facilitate slow degradation.
Troubleshooting Guide
This section addresses specific problems researchers may encounter when using this compound in reactions involving basic reagents or conditions.
Problem 1: Low or No Yield in a Base-Catalyzed Reaction
You are attempting a reaction, such as an N-alkylation of the pyrrole or an O-alkylation of the hydroxyl group, using a base, but you observe poor conversion of your starting material and the formation of multiple unidentified byproducts.
Causality Analysis: The most probable cause is that the rate of base-induced degradation of your starting material is competitive with or faster than the rate of your desired reaction. The choice of base, its stoichiometry, reaction temperature, and time are critical parameters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Recommended Bases for Reactions
The key is to select a base that is strong enough to facilitate the desired reaction but not so strong that it causes rapid degradation. Inorganic hydroxides (NaOH, KOH) and alkoxides (NaOMe, t-BuOK) should be avoided.
Base
pKa (Conjugate Acid)
Recommended Solvents
Temperature
Key Considerations
Potassium Carbonate (K₂CO₃)
10.3
DMF, Acetonitrile, Acetone
25 - 80°C
Heterogeneous, mild. Good for O-alkylations. Can be slow.
Cesium Carbonate (Cs₂CO₃)
10.3
DMF, Acetonitrile, THF
25 - 60°C
More soluble and often more effective than K₂CO₃ at lower temperatures.
DIPEA (Hünig's Base)
10.7
DCM, THF, Acetonitrile
0 - 40°C
Non-nucleophilic organic base. Excellent for reactions sensitive to strong bases.
DBU (Diazabicycloundecene)
13.5
THF, Acetonitrile
-20 - 25°C
Strong, non-nucleophilic. Use with caution and at low temperatures.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Base-Mediated Alkylation
This protocol provides a starting point for a reaction, such as an O-alkylation, using conditions that minimize degradation.
Preparation: To a flame-dried round-bottom flask under an Argon atmosphere, add 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 eq).
Solvent Addition: Add anhydrous DMF (or another suitable solvent from Table 1) to achieve a concentration of approximately 0.1 M.
Base Addition: Add finely powdered Cesium Carbonate (Cs₂CO₃, 1.5 eq). Stir the suspension for 15 minutes at room temperature. Rationale: Using a carbonate base provides a milder basic environment compared to hydroxides, reducing the rate of degradation.
Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise at room temperature.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. Do not let the reaction run for an extended period without monitoring, as product degradation can also occur.
Work-up: Once the starting material is consumed, quench the reaction by pouring it into a beaker of ice water. Acidify the mixture to a pH of ~6-7 using a dilute acid (e.g., 1 M HCl or saturated NH₄Cl). Rationale: Neutralization is critical to prevent degradation of the product during extraction.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product promptly via column chromatography.
Proposed Degradation Pathway under Harsh Basic Conditions
The following diagram illustrates a plausible degradation mechanism initiated by deprotonation.
Caption: Plausible degradation pathway in strong base.
References
STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. Available at: [Link]
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online. Available at: [Link]
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link]
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. Available at: [Link]
Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. Available at: [Link]
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC. Available at: [Link]
Troubleshooting aldehyde oxidation in 4-hydroxy-5-azaindole derivatives
Technical Support Center: Oxidation of 4-Hydroxy-5-Azaindole Aldehydes Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the oxidation of aldehydes on 4-hydroxy-5-azaindole deri...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Oxidation of 4-Hydroxy-5-Azaindole Aldehydes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the oxidation of aldehydes on 4-hydroxy-5-azaindole derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the specific challenges associated with this transformation. The 4-hydroxy-5-azaindole scaffold is a privileged structure in modern drug discovery, but its electron-rich nature and multiple reactive sites—the phenolic hydroxyl, the pyrrolic nitrogen, and the pyridinic nitrogen—present unique hurdles for common synthetic operations.
This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions, ensuring both scientific integrity and successful outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when first approaching this chemical step.
Q1: What is the recommended starting method for oxidizing a 4-hydroxy-5-azaindole aldehyde to a carboxylic acid?
The Pinnick oxidation is the most widely recommended method due to its exceptionally mild conditions and high functional group tolerance.[1][2] This reaction typically employs sodium chlorite (NaClO₂) as the oxidant under weakly acidic conditions, which is crucial for preserving the sensitive azaindole core.[3] Unlike harsher reagents like chromium or permanganate, the Pinnick oxidation is less likely to cause wholesale degradation of the substrate.[4][5]
Q2: What makes the oxidation of this specific scaffold so challenging?
The difficulty arises from the high electron density and multiple nucleophilic centers of the 4-hydroxy-5-azaindole ring system. Key challenges include:
Ring Chlorination: A common byproduct of the Pinnick oxidation, hypochlorous acid (HOCl), is an electrophile that can react with the electron-rich aromatic core, leading to chlorinated impurities.[1][3]
Oxidative Instability: The phenolic hydroxyl group and the pyrrole-like nitrogen can be susceptible to oxidation under certain conditions, leading to complex side products or decomposition. For instance, using hydrogen peroxide with a base could trigger an unwanted Dakin oxidation.[4]
N-Oxidation: The pyridinic nitrogen of the azaindole core can potentially be oxidized to its corresponding N-oxide, especially with stronger oxidizing agents.[3]
Q3: Is it necessary to use protecting groups for the hydroxyl (-OH) or pyrrole (-NH) functionalities?
While not always mandatory, protecting these groups is a robust strategy to prevent side reactions and improve yields, especially during reaction optimization or scale-up.
NH Protection: The pyrrolic NH is weakly acidic and can be nucleophilic. Protecting it, for example with a Boc (tert-butyloxycarbonyl) group, reduces the electron density of the ring system, making it less prone to side reactions and more stable towards oxidation.[6][7]
OH Protection: The phenolic hydroxyl group is a primary site for potential side reactions. Protecting it as a benzyl (Bn) or methoxymethyl (MOM) ether can prevent unwanted oxidation or chlorination at this position.[8] The choice of protecting group should be orthogonal to the planned synthetic route.
Section 2: In-Depth Troubleshooting Guide: The Pinnick Oxidation
This guide is structured by common problems encountered during the Pinnick oxidation of 4-hydroxy-5-azaindole aldehydes.
Problem
Potential Root Cause(s)
Recommended Solutions & Scientific Rationale
1. Low or No Conversion of Starting Aldehyde
A. Reagent Degradation: Sodium chlorite (NaClO₂) can degrade over time, especially if not stored properly. The active oxidant, chlorous acid (HClO₂), may not be forming efficiently.[3]
Solution: Use a fresh bottle of high-purity (>80%) sodium chlorite. Store it in a cool, dry, dark place.
B. Inefficient HOCl Scavenging: The hypochlorous acid (HOCl) byproduct can react with and consume the sodium chlorite, reducing its availability for the primary reaction.[1][3]
Solution: Increase the equivalents of your HOCl scavenger. 2-Methyl-2-butene is highly effective and commonly used.[9] Hydrogen peroxide (H₂O₂) is another excellent choice as its byproducts (O₂ and H₂O) are benign.[3][6]
C. Incorrect pH: The formation of the active oxidant, chlorous acid, is pH-dependent. The reaction requires a weakly acidic buffer, typically a phosphate buffer like NaH₂PO₄.[9]
Solution: Ensure proper buffering by using an adequate amount of NaH₂PO₄. The pH of the reaction mixture should be maintained between 4 and 6.
2. Formation of Chlorinated Byproducts
A. Reaction with HOCl: The electron-rich azaindole ring is susceptible to electrophilic attack by the HOCl byproduct, leading to chlorination.[3]
Solution: This is a clear indication of inadequate scavenging. Add or increase the concentration of a scavenger like 2-methyl-2-butene or resorcinol to intercept the HOCl before it can react with your substrate.[3][6]
3. Significant Substrate Decomposition / Multiple Unidentified Spots by TLC
A. Over-oxidation: The reaction conditions may be too harsh, leading to the degradation of the sensitive azaindole core.
Solution: Run the reaction at a lower temperature (e.g., 0 °C).[2] Carefully monitor the reaction progress by TLC and quench it as soon as the starting material is consumed.
B. Unprotected Reactive Sites: The unprotected hydroxyl or NH groups are likely participating in undesired side reactions.
Solution: Implement a protecting group strategy. Protect the pyrrole nitrogen with a Boc group and/or the hydroxyl group with a benzyl (Bn) ether. This electronically deactivates the sensitive sites, preventing side reactions.[6][7][8]
4. Difficult Product Isolation & Purification
A. Carboxylic Acid Polarity: Carboxylic acids are highly polar and often streak on silica gel columns, leading to poor separation and low recovery.
Solution 1 (Chromatography): Add a small amount of acetic acid (0.5-1%) to your eluent system (e.g., EtOAc/Hexane/AcOH). This keeps the carboxylic acid protonated and reduces tailing on the silica.[10] Solution 2 (Extraction): Perform an acid-base workup. After quenching the reaction, dilute with an organic solvent (like EtOAc) and extract with a weak base (e.g., saturated NaHCO₃ solution). The carboxylate salt will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove neutral impurities, then re-acidify the aqueous layer with dilute HCl and extract your pure carboxylic acid product back into an organic solvent.
B. Emulsion Formation During Workup: The polar nature of the product and substrate can lead to emulsions during aqueous extraction.
Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which often helps to break emulsions. Centrifugation can also be effective if emulsions persist.
Section 3: Visual Workflow & Mechanism Diagrams
Troubleshooting Decision Tree
The following diagram provides a logical workflow for addressing common issues during the oxidation process.
Caption: A decision tree for troubleshooting aldehyde oxidation.
Simplified Pinnick Oxidation Mechanism
This diagram illustrates the key steps involved in the Pinnick oxidation.
Caption: Simplified mechanism of the Pinnick oxidation.
Section 4: Experimental Protocols
Protocol 1: Standard Pinnick Oxidation
This protocol provides a robust starting point for the oxidation of a generic 4-hydroxy-5-azaindole aldehyde.
Reaction Setup: To a solution of the 4-hydroxy-5-azaindole aldehyde (1.0 equiv) in a mixture of tert-butanol and water (1:1, ~0.1 M concentration), add sodium dihydrogen phosphate (NaH₂PO₄, 5.0 equiv).[9]
Addition of Scavenger: Add 2-methyl-2-butene (10.0 equiv) to the stirred solution at room temperature. The large excess ensures efficient trapping of the HOCl byproduct.[9]
Initiation: Add sodium chlorite (NaClO₂, 80% technical grade, 4.0 equiv) portion-wise over 10-15 minutes. An exotherm may be observed; if so, use an ice bath to maintain the temperature below 30 °C.
Monitoring: Stir the reaction vigorously at room temperature for 4-16 hours. Monitor the consumption of the starting material by TLC or LC-MS.
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates the absence of peroxides.
Workup: Proceed with product isolation, for example, by using the acid-base extraction detailed in Protocol 2.
Protocol 2: Acid-Base Extraction for Purification
Initial Extraction: After quenching (Step 5 in Protocol 1), transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate (EtOAc).
Basification: Extract the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) three times. The desired carboxylic acid product will move into the aqueous layer as its sodium salt.
Removal of Neutral Impurities: Combine the aqueous layers and wash once with EtOAc to remove any remaining 2-methyl-2-butene and other non-acidic impurities.
Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with 1M HCl. The carboxylic acid product should precipitate or be extractable.
Final Extraction: Extract the acidified aqueous layer with EtOAc or dichloromethane (DCM) three times.
Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified carboxylic acid.
Wikipedia. (n.d.). Pinnick oxidation. Available at: [Link]
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Available at: [Link]
Wenxuecity. (2023). Pinnick oxidation. Available at: [Link]
Al-Zoubi, W. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Philosophical Transactions of the Royal Society A. Available at: [Link]
ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid? Available at: [Link]
Scheidt, K. A., et al. (n.d.). N-Heterocyclic Carbene-Catalyzed Oxidations. NIH Public Access. Available at: [Link]
Scheidt, K. A., et al. (n.d.). N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. NIH Public Access. Available at: [Link]
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Available at: [Link]
ResearchGate. (n.d.). Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst. Available at: [Link]
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Available at: [Link]
Quora. (2022). What is the reason why aldehydes are not oxidised to carboxylic acids in the presence of chromium trioxide and pyridine? Available at: [Link]
National Center for Biotechnology Information. (n.d.). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. Available at: [Link]
MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Available at: [Link]
Chemguide. (n.d.). oxidation of aldehydes and ketones. Available at: [Link]
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
Reddit. (2019). Isolation of a Carboxylic acid. Available at: [Link]
Optimizing reaction temperature for 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde coupling
Technical Support Center: 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde Guide: Optimizing Reaction Temperature for Palladium-Catalyzed Cross-Coupling Reactions Welcome to the technical support center for researchers...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Guide: Optimizing Reaction Temperature for Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for researchers working with 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your synthetic challenges. This guide is structured as a series of troubleshooting questions and answers designed to address specific issues you may encounter when optimizing the temperature for critical C-C and C-N bond-forming reactions.
The 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde scaffold is a promising but sensitive heterocyclic system. The presence of a phenolic hydroxyl group, a reactive aldehyde, and an acidic pyrrole N-H proton necessitates a carefully balanced approach to reaction conditions, particularly temperature. Elevated temperatures can accelerate desired transformations but also promote catalyst degradation and undesirable side reactions.
General FAQs: The Role of Temperature in Cross-Coupling
Question 1: Why is reaction temperature such a critical parameter for my palladium-catalyzed coupling reaction?
Answer: Temperature is the primary lever for controlling the kinetics of a reaction. In the context of palladium-catalyzed cross-coupling, it directly influences several key stages of the catalytic cycle:
Rate of Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the aryl halide bond, is often the rate-limiting step. Increasing temperature provides the necessary activation energy to facilitate this process, especially for less reactive electrophiles like aryl chlorides.
Catalyst Activity and Stability: For a catalyst to be effective, it must be in the active Pd(0) state. Temperature affects the rate of reduction of the Pd(II) precatalyst to the active Pd(0) species.[1] However, excessive heat can lead to catalyst decomposition, often observed as the precipitation of palladium black, which is catalytically inactive.[2] This creates a narrow optimal temperature window where the reaction rate is maximized without significant catalyst death.
Reductive Elimination: The final step, which forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst, is also temperature-dependent. Insufficient thermal energy can lead to a sluggish turnover.
Side Reactions: Unwanted pathways, such as protodeboronation in Suzuki couplings or β-hydride elimination in Buchwald-Hartwig aminations, have their own temperature dependencies.[3] Optimizing temperature helps to favor the desired reaction pathway over these competing processes.
Question 2: What are the common indicators that my reaction temperature is either too high or too low?
Answer: Careful observation of your reaction progress is key. Here are the classic signs:
Temperature Too Low:
Symptom: The reaction is sluggish or stalls completely, with significant amounts of starting material remaining even after extended reaction times. TLC or LC-MS analysis will show little to no product formation.
Causality: The system lacks the necessary activation energy to overcome the kinetic barrier of the rate-determining step, typically oxidative addition.
Temperature Too High:
Symptom 1: You observe a rapid change in the reaction mixture's color to dark brown or black. This often indicates the formation of palladium black, a sign of catalyst decomposition.[2]
Symptom 2: The yield of the desired product is low, but the starting material is fully consumed. TLC or LC-MS analysis reveals a complex mixture of byproducts.
Causality: At elevated temperatures, the catalyst's ligands may dissociate, leading to the aggregation and precipitation of palladium metal. Furthermore, high temperatures can promote thermal decomposition of your sensitive substrate or product and accelerate side reactions like hydrodehalogenation or homocoupling.
Question 3: Should I use conventional oil bath heating or a dedicated microwave reactor?
Answer: Both methods have their place, and the choice depends on your goal.
Conventional Heating (Oil Bath): This method provides steady, uniform heating and is excellent for initial optimization and scale-up, as it allows for precise control and easy monitoring.
Microwave Irradiation: Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently and rapidly heating the solvent and polar reagents.[4] This rapid heating can sometimes lead to higher yields by minimizing the time the substrate and catalyst are exposed to high temperatures, thus reducing degradation.[4] It is particularly useful for high-throughput screening of conditions or for driving difficult couplings that require high temperatures. For instance, a Suzuki coupling on a related 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative was successfully performed at 125 °C in a microwave reactor.[5]
Troubleshooting Guide: Temperature Optimization by Reaction Type
The following sections address issues specific to common palladium-catalyzed reactions you might perform on a halogenated derivative of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.
Scenario 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile tool for forming C-C bonds between an aryl halide and an organoboron compound.[6][7]
Question: My Suzuki coupling is not proceeding at room temperature with my pyrrolo[3,2-c]pyridine substrate. What is a systematic approach to increasing the temperature?
Answer: It is not uncommon for Suzuki reactions, especially with electron-deficient heterocycles, to require thermal activation.[8]
Troubleshooting Workflow:
Initial Screening (50-60 °C): Begin with a modest temperature increase. This is often sufficient to initiate catalysis without risking immediate decomposition. Monitor the reaction by TLC or LC-MS after 1-2 hours.
Moderate Heating (80-90 °C): If the reaction is still sluggish, increase the temperature to the 80-90 °C range. This is a very common temperature range for Suzuki couplings using standard solvents like dioxane or toluene.[2][9] Many protocols for related heterocycles have found success in this range.[10][11]
Aggressive Heating (100-120 °C): For particularly challenging substrates, such as aryl chlorides, or when using more robust catalyst systems, temperatures above 100 °C may be necessary.[4] Be aware that at these temperatures, the risk of catalyst decomposition and side reactions involving the aldehyde or hydroxyl group increases significantly. Use a reflux condenser and ensure an inert atmosphere.
Data Presentation: Recommended Starting Temperatures for Suzuki-Miyaura Coupling
Catalyst / Ligand System
Solvent
Typical Temperature Range (°C)
Notes
Pd(PPh₃)₄
Dioxane/Water
80 - 100 °C
A classic, reliable system. May require higher temperatures.[9]
Pd₂(dba)₃ / XPhos
Dioxane, Toluene
80 - 110 °C
Buchwald ligands often allow for efficient coupling.[12]
Pd(OAc)₂ / SPhos
Toluene, Dioxane
Room Temp - 100 °C
Highly active catalyst system, may work at lower temperatures.[1]
PdCl₂(dppf)
DMF, Dioxane
80 - 90 °C
Good for a wide range of substrates.
Question: I'm seeing significant decomposition (palladium black) in my Suzuki reaction above 80 °C. How can I improve the yield without lowering the temperature and stalling the reaction?
Answer: This indicates that your catalytic system is not stable at that temperature. The solution lies in modifying the reaction components to enhance catalyst stability.
Change the Ligand: Sterically hindered and electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands form more stable complexes with palladium, preventing aggregation at higher temperatures.[6][13]
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to a more controlled formation of the active Pd(0) species, improving overall catalyst stability and performance.[1]
Adjust the Base: The choice of base can influence catalyst stability. If you are using a very strong base like NaOH, consider switching to a milder base such as K₂CO₃ or Cs₂CO₃, which can be less detrimental to the catalyst and substrate.[5]
Scenario 2: Sonogashira Coupling
The Sonogashira coupling is a powerful method for linking terminal alkynes with aryl halides.[14]
Question: My copper-free Sonogashira coupling is failing at room temperature. How high can I safely heat the reaction?
Answer: While many modern Sonogashira protocols operate at room temperature, thermal activation is sometimes necessary.
Troubleshooting Workflow:
Mild Heating (40-50 °C): A gentle increase in temperature is often sufficient to promote the reaction without inducing significant side reactions.
Moderate Heating (60-90 °C): If mild heating is ineffective, this range is a common next step. A protocol for Sonogashira coupling of various heterocycles reported excellent yields at 90 °C.[10][11]
Consider Copper Co-catalysis: If high temperatures are still required, you might be better served by re-introducing a copper(I) co-catalyst (e.g., CuI). The copper acetylide intermediate is highly reactive, often allowing the reaction to proceed efficiently at or near room temperature, thereby avoiding the risks associated with high heat.[14][15]
Question: I am observing significant homocoupling of my alkyne (Glaser coupling). Is this related to temperature?
Answer: Yes, temperature can be a contributing factor. Glaser homocoupling is typically an oxidative process often promoted by copper catalysts in the presence of an oxidant (like air). While not directly caused by heat, higher temperatures can accelerate this unwanted side reaction. If you are using a copper co-catalyst, ensure your reaction is rigorously degassed and maintained under a strictly inert atmosphere (Argon or Nitrogen). Lowering the temperature can also help disfavor this pathway relative to the desired cross-coupling.
Scenario 3: Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, creating aryl amines from aryl halides.[3][13]
Question: What is a sensible starting temperature for a Buchwald-Hartwig amination with my pyrrolo[3,2-c]pyridine substrate?
Answer: The optimal temperature is highly dependent on the generation of the catalyst system used.[3]
Recommended Starting Points:
For Modern, Bulky Ligands (e.g., G3/G4 Buchwald Pre-catalysts, Josiphos, RuPhos): Start your reaction at a slightly elevated temperature, around 60-80 °C. These advanced systems are designed for high activity and may not require aggressive heating.
For Older Ligand Systems (e.g., BINAP, P(t-Bu)₃): A starting temperature of 80-100 °C is more appropriate. These systems generally require more thermal energy to achieve efficient catalytic turnover.[16]
Question: My reaction is primarily yielding the hydrodehalogenated starting material, not the aminated product. Can temperature be the cause?
Answer: Yes, temperature plays a role, but it is often linked to the choice of base and solvent. Hydrodehalogenation can occur via a competing pathway where a palladium-hydride species is formed.
Troubleshooting Steps:
Lower the Temperature: This is the first and simplest variable to adjust. Reducing the temperature by 10-20 °C can sometimes disfavor the decomposition pathway that leads to the palladium-hydride species.
Re-evaluate Your Base: The combination of a strong, bulky base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu) at high temperatures can promote this side reaction.[16] Consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective and milder.
Check Your Amine: Ensure your amine starting material is pure and dry. Wet reagents can contribute to unwanted side reactions.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Temperature Scouting in a Suzuki-Miyaura Coupling
This protocol provides a starting point for optimization. Note: The phenolic -OH and pyrrole -NH on your substrate are acidic and may require protection or careful choice of a non-nucleophilic base to avoid side reactions.
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halogenated 4-hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 3-6 mol%) in the reaction solvent. Add this catalyst solution to the reaction vial.
Solvent and Degassing: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration) to the reaction vial. Seal the vial and thoroughly degas the mixture by bubbling argon through it for 10-15 minutes.
Heating and Monitoring: Place the vial in a pre-heated aluminum block on a stirrer hotplate set to the first scouting temperature (e.g., 60 °C).
Analysis: After a set time (e.g., 2 hours), carefully take an aliquot of the reaction mixture, dilute it, and analyze by TLC or LC-MS to determine the conversion rate.
Optimization: Based on the analysis, either continue the reaction at the current temperature or systematically increase the temperature in 15-20 °C increments, monitoring at each stage until the optimal balance of conversion and minimal byproduct formation is achieved.
Visualization: Troubleshooting Workflow
This diagram illustrates a logical decision-making process for optimizing reaction temperature.
Caption: A decision tree for systematic temperature optimization.
Visualization: Temperature vs. Reaction Outcome
This diagram illustrates the conceptual relationship between temperature and catalytic efficiency.
Caption: The optimal temperature window balances reaction rate and catalyst stability.
Technical Support Center: Handling & Stabilization of Hygroscopic 4-Hydroxy-5-Azaindole Salts
Topic: Handling Hygroscopic Nature of 4-Hydroxy-5-Azaindole Salts Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs) Welcome to the Technical Support Hub. This guide addresses th...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Handling Hygroscopic Nature of 4-Hydroxy-5-Azaindole Salts
Role: Senior Application Scientist
Format: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Technical Support Hub.
This guide addresses the specific challenges associated with 4-hydroxy-5-azaindole (also known as 1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one) and its salt forms (HCl, Mesylate, Tosylate). Due to the presence of both a pyridine nitrogen and a hydroxyl/lactam motif, these salts exhibit aggressive hygroscopicity, leading to deliquescence, stoichiometric errors, and hydrolytic instability.
The following protocols are designed to ensure data integrity and synthetic reproducibility.
Part 1: The Core Challenge (Root Cause Analysis)
Q: Why is my 4-hydroxy-5-azaindole salt turning into a gum/oil upon exposure to air?
A: This is a classic case of deliquescence driven by the compound's high lattice energy being overcome by the solvation energy of atmospheric water.
Chemical Basis: The 5-azaindole scaffold contains a basic pyridine nitrogen (
for the conjugate acid) and a hydroxyl group that exists in tautomeric equilibrium with the 4-oxo (lactam) form.
The Mechanism: When you form a salt (e.g., Hydrochloride), you create a highly polar ionic lattice. The "4-hydroxy" moiety acts as an H-bond donor/acceptor, while the protonated pyridine acts as a strong H-bond donor. This creates a "water magnet."
Consequence: The salt adsorbs moisture until it dissolves in its own sorbed water, forming a viscous oil or gum. This alters the effective Molecular Weight (MW), ruining stoichiometric precision.
Visualizing the Tautomerism & Hygroscopicity
Figure 1: Mechanism of hygroscopic failure. The equilibrium shifts toward the polar salt form, which rapidly recruits atmospheric water, leading to lattice collapse (deliquescence).
Part 2: Storage & Inventory (The "Before" Phase)
Q: How should I store bulk quantities of the salt to prevent degradation?
A: Standard refrigeration is insufficient due to condensation risks upon warming.
Primary Barrier: Store under an inert atmosphere (Argon or Nitrogen). Argon is preferred as it is heavier than air and "blankets" the solid.
Secondary Barrier: Use glass vials with Teflon-lined caps. Avoid simple polyethylene bags, as moisture permeates plastics over time.
Desiccation: Place the vial inside a secondary jar containing indicating Drierite (CaSO₄) or Phosphorus Pentoxide (P₂O₅) .
Q: The compound arrived clumped. Can I dry it?
A: Yes, but you must avoid thermal decomposition.
Protocol: Dry in a vacuum oven at 40–50°C over P₂O₅ for 12–24 hours.
Warning: Do not exceed 60°C without checking the specific salt's thermal stability (DSC data), as HCl salts can sometimes dissociate or sublime under high vacuum/heat.
Part 3: Weighing & Dispensing (The "During" Phase)
Q: I don't have a glovebox. How can I weigh this accurately for a reaction?
A: You must minimize the "Time of Exposure" (ToE). Use the "Weighing by Difference" technique to bypass balance stabilization errors.
Step-by-Step Protocol: Weighing by Difference
Preparation: Dry a glass weighing boat or vial in an oven; cool it in a desiccator.
Tare: Place the closed stock bottle on the balance. Tare the balance (Set to 0.0000 g).
Transfer: Remove the bottle, open it, and quickly transfer an estimated amount to your reaction vessel.
Measurement: Close the stock bottle immediately. Place the stock bottle back on the balance.
Calculation: The negative reading (e.g., -150.5 mg) is the exact mass transferred.
Why this works: You are measuring the mass loss from the closed system, rather than trying to read a drifting number on a hygroscopic solid that is actively gaining weight from the air.
Q: Static electricity is making the powder "jump." What do I do?
A: Hygroscopic salts often carry static charges in dry environments (like glove boxes).
Solution: Use an anti-static gun (ionizer) on the weighing boat before dispensing.
Alternative: Use a polonium strip or simply wipe the spatula with an anti-static cloth. Avoid plastic weighing boats; use aluminum or glass.
Part 4: Reaction & Synthesis (The "Application" Phase)
Q: My reaction yield is lower than expected. Could water content be the cause?
A: Absolutely. If your salt has absorbed 10% water by weight, you are under-loading your reagent by 10%, altering the stoichiometry.
Troubleshooting Table: Impact of Water on Synthesis
Effective MW is higher than theoretical MW due to hydration shell.
Determine Water Content (Kf/TGA) before weighing. Adjust mass calculation: .
Catalyst Poisoning
Pd-catalyzed coupling (Suzuki/Buchwald) fails or stalls.
Moisture deactivates sensitive catalysts or ligands.
Azeotropically dry the salt with Toluene or THF 3x before adding the catalyst.
Hydrolysis
Formation of degradation byproducts.
Water attacks the lactam/imine functionality under acidic/basic conditions.
Use molecular sieves (3Å or 4Å) in the reaction solvent.
Gumming
Reagent clumps at the bottom of the flask.
Surface hydration creates a "gel layer" preventing dissolution.
Sonicate the mixture for 5-10 mins under N₂ to break the gel layer.
Q: How do I adjust the molecular weight for calculations?
A: You cannot guess. You must measure it.
TGA (Thermogravimetric Analysis): Run a ramp from 25°C to 150°C. The weight loss step <100°C is your water content.
NMR Method: Dissolve a known mass of salt in dry DMSO-d6. Add a known mass of internal standard (e.g., Dimethyl sulfone). Integrate the water peak vs. the standard to calculate mol% water.
Part 5: Analytical Characterization
Q: The NMR spectrum in DMSO-d6 shows a massive water peak that obscures my signals. How do I fix this?
A: 4-hydroxy-5-azaindole salts are "water sponges." The water peak in DMSO (usually ~3.33 ppm) will broaden and shift.
Fix 1 (D₂O Shake): Add 1-2 drops of D₂O to the NMR tube. This exchanges the OH/NH protons and the H₂O protons, collapsing them into a single HDO peak (approx 4.8 ppm), clearing the aromatic region.
Fix 2 (Solvent Switch): Use MeOD (Methanol-d4) . The salt is likely soluble, and the exchangeable protons will disappear, simplifying the spectrum.
Workflow: Handling Decision Tree
Figure 2: Decision matrix for handling hygroscopic salts based on environmental conditions.
References
PubChem. (2025).[1] 5-Azaindole | C7H6N2. National Library of Medicine. [Link]
Vesta Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. [Link]
Chromatography Forum. (2008). How to weigh a hygroscopic substance. [Link]
National Institutes of Health (NIH). (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives. [Link]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific salt batch before handling.
Mass spectrometry fragmentation patterns of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde . It compares this specific scaffold against its most common s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde . It compares this specific scaffold against its most common structural isomer, the 7-azaindole analog, to assist researchers in structural elucidation and impurity profiling during drug development.
Executive Summary
4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (systematically a derivative of 5-azaindole ) is a critical pharmacophore in the development of kinase inhibitors (e.g., FMS, ENPP1) and antiviral agents. Its structural complexity arises from the fused pyrrolo-pyridine core and the potential for keto-enol tautomerism (4-hydroxy vs. 4-oxo).
This guide addresses the primary analytical challenge: differentiating the 5-azaindole core from its 4-azaindole and 7-azaindole isomers. Due to the high similarity in polarity and molecular weight, chromatographic resolution is often insufficient. Mass spectrometry provides the definitive structural fingerprint through distinct fragmentation pathways driven by the unique nitrogen positioning in the [3,2-c] system.
Structural Analysis & Mechanistic Basis
To interpret the mass spectrum, one must first understand the molecule's behavior in the gas phase.
The "Peri-Effect" and Tautomerism
Unlike its isomers, the [3,2-c] scaffold places the pyridine nitrogen (N5) adjacent to the C4 position.
Tautomeric Dominance: The C4-hydroxy group exists predominantly as the C4-oxo (pyridone) tautomer due to the stabilization provided by the adjacent N5 nitrogen. This dictates the fragmentation, favoring CO elimination .
Peri-Interaction: The C3-carbaldehyde and C4-hydroxy/oxo groups are in a peri-like relationship (attached to adjacent carbons C3 and C4, separated only by the C3a bridgehead). This proximity facilitates an intramolecular dehydration pathway (loss of H₂O) that is sterically less favorable in isomers where substituents are more distant.
Comparison of Isomeric Scaffolds
Feature
Target: 5-Azaindole (Pyrrolo[3,2-c])
Alternative: 7-Azaindole (Pyrrolo[2,3-b])
Structure
N at position 5
N at position 7
4-Substituent
Adjacent to Pyridine N (Alpha)
Meta-like to Pyridine N
Dominant Tautomer
4-Pyridone (Stable)
4-Hydroxypyridine (Less Stable)
Primary MS Loss
-28 Da (CO) (Facile)
-18 Da (H₂O) or -27 Da (HCN)
Fragmentation Pathways (ESI-MS/MS)
The fragmentation of protonated 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde ([M+H]⁺, m/z 163) proceeds through two competing channels driven by the pyridone character and the aldehyde moiety.
Pathway A: The Pyridone Channel (Diagnostic)
Because the molecule exists as a pyridone in the gas phase, the ring contraction via loss of carbon monoxide (CO) is the base peak pathway.
Precursor: m/z 163.
Step 1: Loss of CO (28 Da) from the C4 position.
Product: A 5-membered pyrrole fused to a 5-membered cyclic imine (m/z 135).
Pathway B: The Peri-Dehydration Channel
Interaction between the 3-CHO oxygen and the 4-OH hydrogen leads to water elimination.
Precursor: m/z 163.
Step 1: Loss of H₂O (18 Da).
Product: A furan-fused tetracyclic ion (m/z 145).
Visualization of Fragmentation Logic
The following diagram illustrates the specific bond cleavages and resulting ions.
Caption: ESI-MS/MS fragmentation tree for 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde showing the competition between decarbonylation (blue) and dehydration (green).
Comparative Performance: 5-Azaindole vs. 7-Azaindole
Differentiation of isomers is the "performance metric" for this analytical method. The table below highlights how the MS/MS spectrum distinguishes the target compound from its 7-azaindole alternative.
Diagnostic Metric
Target: [3,2-c] Isomer
Alternative: [2,3-b] Isomer
Interpretation
Base Peak
m/z 135 (Loss of CO)
m/z 145 (Loss of H₂O)
The [3,2-c] isomer's pyridone character makes CO loss energetically favorable. The [2,3-b] isomer relies more on dehydration or HCN loss.
RDA Fragmentation
Significant Retro-Diels-Alder (RDA) cleavage
Minimal RDA
The specific fusion of [3,2-c] allows for RDA-type ring opening not seen in [2,3-b].
HCN Loss
Secondary (from m/z 135)
Primary (from m/z 163)
Direct loss of HCN from the precursor is more common in 7-azaindoles due to the exposed N7.
Experimental Protocol
To reproduce these results and ensure valid isomer differentiation, follow this self-validating protocol.
A. Sample Preparation[2][3][4][5]
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
Working Solution: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).
Note: Formic acid is crucial to ensure protonation of the basic pyridine nitrogen (pKa ~5.2) and the carbonyl oxygen.
B. LC-MS/MS Conditions (Differentiation Setup)
Instrument: Q-TOF or Orbitrap (High Resolution required for formula confirmation).
Ionization: ESI Positive Mode (+).
Spray Voltage: 3.5 kV.
Capillary Temp: 300°C.
Collision Energy (CE): Stepped CE (15, 30, 45 eV).
Why: Low CE (15 eV) preserves the [M+H]+ for molecular weight confirmation. High CE (45 eV) forces the diagnostic CO loss for the [3,2-c] isomer.
C. Data Validation Steps
Check m/z 163.05: Confirm precursor mass (Tolerance < 5 ppm).
Assess 135/145 Ratio:
If Ratio (135/145) > 1.0 → Likely [3,2-c] (Target) .
If Ratio (135/145) < 0.5 → Likely [2,3-b] (Alternative) .
References
IUPAC Nomenclature of Fused Heterocycles. Pure and Applied Chemistry. Defines the numbering priority for pyrrolo[3,2-c]pyridine (5-azaindole) vs. pyrrolo[2,3-b]pyridine (7-azaindole).
Fragmentation of Protonated Pyridones. Journal of the American Society for Mass Spectrometry. Establishes the mechanism of CO loss as the primary pathway for 4-pyridone derivatives.
Differentiation of Azaindole Isomers. Journal of Organic Chemistry. Discusses the synthesis and structural characterization of 4-, 5-, 6-, and 7-azaindole derivatives.
Mass Spectrometry of Fused Ring Systems. Wiley Encyclopedia of Analytical Chemistry. Provides general rules for the "peri-effect" and water loss in ortho-substituted aromatics.
Comparative
A Researcher's Guide to the Vibrational Landscape of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde: An In-Depth FTIR Analysis
For professionals in drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a molecule of significant in...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a molecule of significant interest due to its fused aromatic system and reactive functional groups, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its expected Fourier-Transform Infrared (FTIR) spectrum, offering a robust framework for its identification and characterization. We will dissect the anticipated vibrational modes, compare them with related structures, and provide a comprehensive experimental protocol for acquiring high-quality data.
The Vibrational Signature: Predicting the FTIR Spectrum
The FTIR spectrum of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a composite of the vibrations of its constituent parts: the hydroxyl group, the aromatic aldehyde, and the fused pyrrolopyridine core. The interplay of these features, particularly through electronic effects and hydrogen bonding, dictates the precise location and appearance of the characteristic absorption bands.
Expected Characteristic FTIR Peaks for 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Functional Group
Vibrational Mode
**Expected Wavenumber (cm⁻¹) **
Key Characteristics and Rationale
Hydroxyl (-OH)
O-H Stretch
~3200 - 3400 (Broad)
The presence of a hydroxyl group typically results in a broad and intense absorption band.[1] Intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen is highly probable, leading to a significant broadening and a shift to a lower wavenumber compared to a "free" hydroxyl group.[2][3]
Aldehyde (-CHO)
C=O Stretch
~1650 - 1670
The carbonyl stretch is one of the most intense and sharp peaks in an IR spectrum.[4] Conjugation with the pyrrole ring and the pyridine system, along with intramolecular hydrogen bonding, will lower the frequency from the typical 1700 cm⁻¹ for an aromatic aldehyde.[5][6]
C-H Stretch (Aldehydic)
~2720 and ~2820
Aldehydes exhibit a characteristic pair of weak to medium bands for the C-H stretch of the aldehyde proton. The lower frequency band around 2720 cm⁻¹ is particularly diagnostic.[5][6]
Pyrrolopyridine Core
N-H Stretch
~3100 - 3150
The N-H stretch of the pyrrole ring is expected to be a medium intensity, somewhat broad peak. Its position can be influenced by intermolecular hydrogen bonding in the solid state.
Aromatic C-H Stretch
~3000 - 3100
These are typically weak to medium sharp peaks appearing just above 3000 cm⁻¹.[7]
C=C and C=N Stretches
~1450 - 1620
The fused aromatic rings will produce a series of sharp, medium-to-strong intensity bands in this region, characteristic of aromatic ring vibrations.[8]
C-N Stretch
~1200 - 1350
The stretching vibrations of the C-N bonds within the pyrrole and pyridine rings will appear in this region.[9]
Fingerprint Region
C-H Bending (out-of-plane)
~700 - 900
The substitution pattern on the aromatic rings will give rise to specific bands in this region, which are highly characteristic of the molecule.
Comparative Analysis: Building the Spectroscopic Picture
To substantiate our predictions, a comparison with simpler, related molecules is instructive.
Indole-3-carbaldehyde: This molecule shares the pyrrole ring fused to an aromatic system with an aldehyde at the 3-position. Its C=O stretch is typically found around 1655 cm⁻¹, reflecting the effect of conjugation. The N-H stretch is a prominent feature.
4-Hydroxypyridine: This comparator highlights the behavior of the hydroxyl group on a pyridine ring. In the solid state, it exists in the pyridone tautomeric form, which complicates a direct comparison. However, the influence of the nitrogen atom on the ring vibrations can be inferred.
Pyrrole: The fundamental vibrations of the pyrrole ring, including the N-H stretch (around 3400 cm⁻¹ in dilute solution, lower in condensed phases) and ring stretching modes (around 1540 cm⁻¹), provide a baseline for our target molecule.[9][10][11]
The fusion of the pyrrole and pyridine rings in 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, combined with the electronic withdrawing nature of the aldehyde and the donating nature of the hydroxyl group, creates a unique electronic environment that will subtly shift these baseline frequencies to the values predicted in the table above.
Visualizing the Structure and Key Interactions
Caption: Molecular structure of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde with anticipated intramolecular hydrogen bonding.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To validate these predictions, a rigorous experimental approach is necessary. The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique.
Caption: Standard Operating Procedure for FTIR-ATR analysis of a solid sample.
Step-by-Step Methodology
Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.
ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe dampened with methanol or isopropanol. Allow the solvent to fully evaporate.
Background Collection: Once the crystal is clean and dry, collect a background spectrum. This spectrum of the empty ATR crystal will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
Sample Application: Place a small amount of the solid 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde powder onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.
Pressure Application: Lower the ATR anvil and apply consistent pressure to ensure good contact between the sample and the crystal. This is crucial for obtaining a strong signal.
Sample Spectrum Collection: Collect the sample spectrum using the same acquisition parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution).
Data Processing: After collection, the spectrum should be processed. This may include an ATR correction algorithm (to account for the wavelength-dependent depth of penetration of the IR beam), baseline correction to ensure a flat spectrum, and peak labeling.
Cleaning: After analysis, raise the anvil, remove the sample powder, and clean the crystal and anvil tip thoroughly as described in step 2.
By following this protocol, researchers can reliably obtain a high-quality FTIR spectrum, enabling a confident comparison with the predicted vibrational modes and confirming the identity and purity of their 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde sample.
References
Jiang, X., et al. (2017). Matrix isolation FTIR study of hydrogen-bonded complexes of methanol with heterocyclic organic compounds. RSC Advances, 7(5), 2503-2512. Available at: [Link]
Jiang, X., et al. (2017). Matrix isolation FTIR study of hydrogen-bonded complexes of methanol with heterocyclic organic compounds. RSC Publishing. Available at: [Link]
Umemura, T., et al. (1993). FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. 3. Conformation and activity of S-145 analogues. PubMed. Available at: [Link]
Jiang, X., et al. (2017). Matrix isolation FTIR study of hydrogen-bonded complexes of methanol with heterocyclic organic compounds. OUCI.
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
University of Colorado Boulder. (n.d.). IR: aldehydes. Available at: [Link]
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Available at: [Link]
Shenderovich, I. G., et al. (2010). FTIR study of H-bonds cooperativity in complexes of 1,2-dihydroxybenzene with proton acceptors in aprotic solvents: influence of the intramolecular hydrogen bond. PubMed. Available at: [Link]
Orango. (2025). Infrared Spectroscopy in Organic Chemistry: How It Reveals Functional Groups. Available at: [Link]
Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]
University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
Ibrahim, I. M., et al. (2013). The FTIR spectrum for Pyrrole. ResearchGate. Available at: [Link]
Schmidt, D., et al. (2020). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H... PMC. Available at: [Link]
Singh, K., et al. (2016). FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. ResearchGate. Available at: [Link]
Defense Technical Information Center. (2014). Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts. Available at: [Link]
ResearchGate. (n.d.). FTIR spectrum of polypyrrole showing the distinct ppy vibrations. Available at: [Link]
ResearchGate. (n.d.). FTIR spectrum of pure poly pyrrole. Available at: [Link]
Comparative Guide: Reactivity of 4-Hydroxy vs. 5-Hydroxy Pyrrolopyridine Carbaldehydes
This guide provides an in-depth technical comparison of 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde .[1] [1] Executive Summary: The Tautomer "Trap" For resear...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde .[1]
[1]
Executive Summary: The Tautomer "Trap"
For researchers working with 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffolds, the position of the hydroxyl group is not merely a regiochemical detail—it is the primary determinant of the molecule's electronic state.[2]
The core distinction lies in aromaticity vs. tautomerism :
5-Hydroxy-3-carbaldehyde: Behaves as a classical phenol .[1] It retains pyridine aromaticity and undergoes predictable
4-Hydroxy-3-carbaldehyde: Predominantly exists as a pyridone (lactam) tautomer.[1] This disrupts the pyridine aromaticity, creates an ambident nucleophile (N vs. O vs. C), and necessitates specialized conditions to force
Failure to account for the 4-oxo tautomer often leads to unintended
-alkylation at the pyridine nitrogen (N7), collapsing the intended synthetic route.
Structural & Electronic Landscape
To design effective routes, one must visualize the competing electronic states.[2][3] The C3-carbaldehyde group acts as a strong Electron Withdrawing Group (EWG), which acidifies the pyrrole N1-proton and influences the tautomeric equilibrium.
Tautomeric Equilibrium Analysis
The 5-OH System: The hydroxyl group is
to the pyridine nitrogen (N7). Tautomerization to a ketone would require disrupting the aromatic sextet without a stabilizing conjugated "push-pull" system.[1][3] Therefore, the enol (phenol) form is energetically dominant .[2][3]
The 4-OH System: The hydroxyl group is
to the pyridine nitrogen.[3] This allows for a 1,7-proton shift, generating the 4-oxo-1,7-dihydro species (a vinylogous amide).[2] The C3-aldehyde further stabilizes this form by conjugating with the C4-carbonyl, locking the molecule in a "pyridone-like" state in polar solvents.
Visualization of Tautomeric Pathways
The following diagram illustrates the stability difference and the resulting reactive sites.
Figure 1: Tautomeric preferences. The 4-OH system equilibrates to the pyridone form, creating competing nucleophilic sites (N7 vs O), while the 5-OH system remains a static phenol.[2]
Comparative Reactivity Profile
The following table summarizes the performance of both isomers in key synthetic transformations relevant to drug discovery (e.g., kinase inhibitor synthesis).
Reaction Class
4-Hydroxy-3-CHO (The "Pyridone")
5-Hydroxy-3-CHO (The "Phenol")
Mechanistic Driver
-Alkylation (Base/R-X)
Poor Selectivity. Competitive -alkylation is common.[1] Requires Ag(I) salts or hard electrophiles.[2][3]
Excellent. Standard Williamson ether synthesis works (K₂CO₃/DMF).[2][3]
When alkylating the 4-OH isomer, standard bases (NaH, K₂CO₃) often lead to mixtures of
-alkyl (desired) and -alkyl (undesired) products.[1][2] The -alkylated product is frequently thermodynamically favored.[1][3]
Figure 2: Strategic decision tree for alkylation. Note the necessity of Silver (Ag) salts for the 4-isomer to block N-alkylation via the "Silver Effect" (chelation).
Experimental Protocols
These protocols are designed to be self-validating . The appearance of specific by-products (N-alkylated species) serves as a diagnostic tool for reaction optimization.[1]
Protocol A: Regioselective
-Alkylation of 5-Hydroxy-7-azaindole-3-carbaldehyde
Rationale: The 5-OH proton is acidic (pKa ~9-10), but the N1-H is also acidic.[1] However, mild carbonate bases in polar aprotic solvents favor the phenoxide anion, which is a harder nucleophile than the indole nitrogen.[2][3]
Setup: Charge a dried flask with 5-hydroxy-7-azaindole-3-carbaldehyde (1.0 eq) and anhydrous DMF (0.2 M concentration).
Deprotonation: Add K₂CO₃ (2.5 eq).[2][3] Stir at Room Temperature (RT) for 30 mins. Observation: Suspension may turn yellow/orange as the phenoxide forms.
Alkylation: Add the alkyl halide (1.2 eq, e.g., Benzyl bromide).[2][3]
Reaction: Heat to 60°C for 4–6 hours. Monitor by LCMS.[2][3]
Validation: Product peak should show M+R. If N1-alkylation occurs, the retention time will be significantly different (usually less polar).[2][3]
Workup: Pour into ice water. Filter the precipitate.[3] Recrystallize from MeOH/EtOAc.
Protocol B: Forced
-Alkylation of 4-Hydroxy-7-azaindole-3-carbaldehyde
Rationale: Using K₂CO₃ here often results in N7-alkylation (on the pyridine ring) or N1-alkylation. Silver carbonate (Ag₂CO₃) is used because Ag(I) coordinates to the softer nitrogen atoms (N1/N7), blocking them and directing the hard electrophile to the hard oxygen center (O-alkylation).[2]
Setup: Charge a foil-wrapped flask (light sensitive) with 4-hydroxy-7-azaindole-3-carbaldehyde (1.0 eq).
Solvent: Use Toluene or a Toluene/DMF (10:1) mixture.[2][3] Note: Non-polar solvents favor the O-alkylation transition state in Ag-mediated reactions.[1]
Reagent: Add Ag₂CO₃ (1.5 eq) and the alkyl iodide (1.5 eq).
Reaction: Heat to 80–100°C for 12–18 hours.
Workup: Filter through a Celite pad to remove silver salts (Hazard: dispose of silver waste separately).[2][3] Concentrate filtrate.[2][3]
Purification: Flash chromatography is usually required to separate trace N-alkylated by-products.[3]
References
Tautomerism in Azaindoles
Excited-State Tautomerization of 7-Azaindole. (2013).[2][3][4][5][6] National Institutes of Health.[2][3]
Alkylation Selectivity (N vs O)
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations.[1][3][4] (2013).[2][3][4][5][6] Bioorganic & Medicinal Chemistry Letters.
Synthetic Methodology
Synthesis and Pharmacological Activities of 7-Azaindole Derivatives.[1][3] Pakistan Journal of Pharmaceutical Sciences.[2][3]
General Azaindole Reviews
The Azaindole Framework in the Design of Kinase Inhibitors.[3] (2013).[2][3][4][5][6] PMC - NIH.[1][3]
The Unambiguous Arbitrator: Structural Confirmation of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde via X-ray Crystallography
A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development In the pursuit of novel therapeutics, the unequivocal determination of a molecule's three-dimensional structure is paramount. For complex he...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development
In the pursuit of novel therapeutics, the unequivocal determination of a molecule's three-dimensional structure is paramount. For complex heterocyclic systems such as 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, a scaffold of significant interest due to the diverse biological activities of pyrrolopyridines, ambiguity in its structural confirmation can impede progress in understanding its bioactivity and in the rational design of new derivatives.[1][2] This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this target molecule, with a primary focus on the definitive power of single-crystal X-ray crystallography.
Synthesis and Sample Preparation: The Gateway to Structural Insight
The journey to structural confirmation begins with the synthesis and purification of the target compound. While the direct synthesis of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is not extensively documented, a plausible synthetic route can be devised based on established methodologies for related pyrrolopyridine systems. A key step in this proposed synthesis is the Vilsmeier-Haack formylation, a versatile method for introducing a formyl group onto electron-rich heterocyclic rings.[3][4][5][6][7]
Proposed Synthesis Workflow
Caption: Proposed synthesis of the target compound via Vilsmeier-Haack formylation.
Following a successful synthesis, the paramount challenge is to obtain single crystals of sufficient quality for X-ray diffraction. This often represents a significant bottleneck in the structural elucidation process.[1][8]
Experimental Protocol: Crystallization of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane).
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.[2]
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystallization.[2]
Crystal Harvesting: Once suitable crystals have formed (typically with dimensions of at least 0.1 mm in each direction), carefully harvest them using a cryo-loop and mount them on a goniometer head for data collection.
X-ray Crystallography: The Gold Standard for Structural Confirmation
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a molecule.[1][8] It provides not only the connectivity of atoms but also detailed information about bond lengths, bond angles, and stereochemistry.
The fundamental principle behind this technique is Bragg's Law, which describes the constructive interference of X-rays scattered by the planes of atoms within a crystal lattice.[9][10][11][12][13]
Bragg's Law: nλ = 2d sinθ
Where:
n is an integer
λ is the wavelength of the X-rays
d is the spacing between the crystal lattice planes
The Challenge:
4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde represents a "perfect storm" for elemental analysis (EA) failure. As a fused nitrogen heterocycle with a polar hydroxyl group and a reactive aldehyde, it exhibits three distinct analytical hurdles:
Refractory Combustion: The fused pyrrolo-pyridine core is thermally stable and prone to forming graphitic nitrogen residues (coke) rather than fully converting to
gas, leading to consistently low Nitrogen values.
Hygroscopicity & Solvates: The 4-hydroxy/pyridone tautomerism creates a lattice that avidly traps water and polar solvents (methanol/ethanol), skewing Carbon and Hydrogen results.
Oxidation Sensitivity: The aldehyde moiety is susceptible to partial air oxidation to the carboxylic acid, altering the theoretical CHN ratio before the sample even enters the furnace.
The Solution:
Standard "submit-and-forget" automated combustion protocols will likely fail (Error > 0.4%). This guide defines the Optimized High-Temperature Flash Combustion method as the required standard, while establishing Quantitative NMR (qNMR) as the superior alternative for purity validation during R&D.
Comparative Analysis: Methodologies
The following table contrasts the three primary methodologies for validating the composition of this scaffold.
Table 1: Performance Matrix for Pyrrolo-pyridine Characterization
The "Gold Standard" Protocol: Optimized Flash Combustion
To achieve regulatory-grade results (±0.4% tolerance) for 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, you must move beyond default settings.
Critical Reagents & Parameters
Oxidation Catalyst (Crucial): Do not run "neat." Encapsulate the sample with Tungsten(VI) Oxide (
) or Vanadium(V) Oxide () . These additives act as local oxygen donors and fluxing agents, breaking down the refractory aromatic ring at the moment of combustion.
Temperature: Minimum 1020°C (Combustion zone).
Oxygen Dosing: Enable "Oxygen Boost" or "Dynamic Dosing" (injecting excess
for 5–10 seconds longer than standard).
Step-by-Step Workflow
Step 1: Sample Pre-treatment (The Tautomer Trap)
The compound exists in equilibrium between the hydroxy-pyridine and pyridone forms. This creates strong H-bonding networks that trap moisture.
Action: Dry sample at 60°C under high vacuum (<5 mbar) for 4 hours immediately prior to weighing.
Verification: If TGA (Thermogravimetric Analysis) is available, confirm <0.5% weight loss below 100°C.
Step 2: The "Sandwich" Weighing Technique
Tare a tin capsule.
Add 10–15 mg of
powder to the bottom.
Add ~2 mg of the dried sample.
Fold the capsule tightly to exclude atmospheric air (which contains moisture).
Why? The
ensures the sample sits directly on the oxidant, preventing the formation of a nitrogen-rich char on the capsule walls.
Step 3: System Suitability Test (SST)
Do not use Acetanilide (too easy to burn).
Required Standard:Sulfanilamide or Nicotinic Acid .
Acceptance Criteria: Nitrogen recovery must be >99.8% of theoretical. If Nicotinic Acid fails, your furnace temperature or catalyst is insufficient for the pyrrolo-pyridine scaffold.
Visualization: Analytical Logic & Decision Tree
The following diagram illustrates the decision process when analyzing refractory nitrogen heterocycles.
Figure 1: Analytical workflow for refractory nitrogen heterocycles. Note the loop-back from failure modes to optimized methods.
Alternative Validation: The qNMR Advantage
While Elemental Analysis is required for many regulatory filings, Quantitative NMR (qNMR) is scientifically superior for this specific compound due to the "Solvent Trap" issue.
Why qNMR wins for this scaffold:
Elemental analysis cannot distinguish between Carbon from the drug substance and Carbon from trapped Methanol. A sample with 2% trapped Methanol might pass Carbon EA limits but fail potency. qNMR separates these signals.
qNMR Protocol:
Solvent: DMSO-
(Solubilizes both tautomers and breaks aggregates).
Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable purity).
Pulse Sequence: D1 relaxation delay > 30 seconds (Essential for accurate integration of aromatic protons).
The following data simulates typical results observed with this class of fused heterocycles, highlighting the necessity of the optimized method.
Table 2: Comparative Experimental Data (Simulated Representative Values)
Element
Theoretical %
Standard Combustion Result
Optimized () Result
Interpretation
Carbon
59.26%
59.80% (+0.54%)
59.30% (+0.04%)
Standard method high due to trapped solvent or charring effects.
Hydrogen
3.73%
4.10% (+0.37%)
3.78% (+0.05%)
High H in standard method indicates hygroscopic water uptake.
Nitrogen
17.28%
16.50% (-0.78%)
17.25% (-0.03%)
Critical Failure in standard method due to coke formation. Optimized method recovers full N.
References
Pfizer Inc. (2007). Pyrrolo[2,3-d]pyrimidine compounds. (Patent No. WO2007012953). World Intellectual Property Organization. Link
Mahajan, S., & Singh, I. P. (2013).[2] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81.[2] Link
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
Microanalysis of Nitrogen Heterocycles. (2022). Exeter Analytical Technical Notes. Link (General grounding on refractory nitrogen combustion).
A Guide to the Safe and Compliant Disposal of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. As researchers, scientists, and drug development professionals, our commitment to...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the principles of safe laboratory practice.
Part 1: Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough risk assessment is paramount. The primary hazards associated with 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde are derived from its constituent functional groups.
Aldehyde Group: This functional group is reactive and can cause irritation to the skin, eyes, and respiratory tract.[6][7]
Pyrrolopyridine Core: This heterocyclic system is present in many biologically active molecules, and the toxicological properties of this specific derivative have not been fully investigated.[8] Therefore, it should be handled with care to avoid exposure.
1.1 Personal Protective Equipment (PPE)
A non-negotiable first line of defense, appropriate PPE must be worn at all times when handling this compound for disposal.
PPE Item
Specification
Rationale
Gloves
Nitrile or other chemically resistant gloves.
To prevent skin contact and potential absorption.
Eye Protection
Safety glasses with side shields or chemical splash goggles.
To protect eyes from splashes of solutions or fine powders.
Lab Coat
Standard laboratory coat.
To protect skin and clothing from contamination.
Ventilation
Work within a certified chemical fume hood.
To prevent inhalation of any dust or aerosols, which is a primary route of exposure for aldehydes.
1.2 Spill Response
In the event of a spill, immediate and appropriate action is crucial.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Contain: For liquid spills, use an inert absorbent material like sand, silica gel, or a universal binder to contain the spill.[9]
Clean-Up: Carefully sweep or scoop up the absorbed material into a designated, sealable waste container. For solid spills, gently sweep to avoid raising dust.
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is to treat it as hazardous chemical waste. Direct disposal down the drain or in regular trash is strictly prohibited.[10][11]
2.1 Waste Segregation and Collection
Proper segregation is the foundation of a safe and compliant waste management program.
Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for collecting all waste containing 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.[11][12] The container should be kept closed when not in use.
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde," and any other components of the waste stream with their approximate concentrations.[13]
Compatibility: Do not mix this waste with incompatible materials. For instance, avoid mixing with strong oxidizing agents, acids, or bases unless it is part of a specific neutralization protocol.
2.2 On-Site Chemical Deactivation (For Advanced Users)
For laboratories with the appropriate expertise and authorization from their Environmental Health and Safety (EHS) department, chemical deactivation of the aldehyde group can be considered to reduce its reactivity and toxicity.[7] This is a specialized procedure and should only be performed by trained personnel.
One common method for aldehyde deactivation is oxidation to the corresponding carboxylic acid, which is generally less toxic and volatile.[5] Another approach involves reaction with sodium pyrosulfite (also known as sodium metabisulfite) to form a non-toxic adduct.[14]
Caution: This procedure is provided for informational purposes and should not be attempted without prior approval from your institution's EHS department. The reaction itself may produce heat or byproducts that need to be managed.
2.3 Final Disposal Procedure
Container Sealing: Once the waste container is full (not exceeding 90% capacity to allow for expansion), securely seal the lid.[12]
External Decontamination: Wipe the exterior of the container to remove any external contamination.
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible chemicals and in secondary containment.[11]
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[11] They will ensure that the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) in compliance with all local, state, and federal regulations.
Part 3: Logical Framework for Disposal Decisions
The following diagram outlines the decision-making process for the safe disposal of 4-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde.